Bis-Mal-PEG19
Description
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Structure
2D Structure
Properties
IUPAC Name |
3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H94N4O25/c59-49(5-9-57-51(61)1-2-52(57)62)55-7-11-65-13-15-67-17-19-69-21-23-71-25-27-73-29-31-75-33-35-77-37-39-79-41-43-81-45-47-83-48-46-82-44-42-80-40-38-78-36-34-76-32-30-74-28-26-72-24-22-70-20-18-68-16-14-66-12-8-56-50(60)6-10-58-53(63)3-4-54(58)64/h1-4H,5-48H2,(H,55,59)(H,56,60) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUPFATWPQAQQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H94N4O25 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1199.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Bis-Mal-PEG19: A Technical Guide to a Homobifunctional Crosslinker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-Mal-PEG19 is a homobifunctional crosslinking reagent that plays a crucial role in the field of bioconjugation.[1][2] It is specifically designed to connect two molecules containing sulfhydryl (thiol) groups through the formation of stable thioether bonds.[3][4] This technical guide provides an in-depth overview of this compound, its primary functions, and its applications, with a focus on its use in the development of targeted therapeutics such as antibody-drug conjugates (ADCs).
Chemical Properties and Structure
This compound consists of three key components: two maleimide functional groups and a polyethylene glycol (PEG) spacer of 19 ethylene glycol units. The maleimide groups are highly reactive towards thiol groups, while the PEG spacer imparts hydrophilicity and flexibility to the resulting conjugate.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅₄H₉₄N₄O₂₅ | |
| Molecular Weight | ~1199.34 g/mol | |
| Purity | Typically ≥95% | |
| Solubility | Soluble in water, DMSO, and DMF | BroadPharm |
| Appearance | White to off-white solid or viscous oil | Generic |
| Storage | Recommended storage at -20°C |
Primary Function: Thiol-Reactive Crosslinking
The primary function of this compound is to act as a molecular bridge, covalently linking two thiol-containing biomolecules. This is achieved through the specific and efficient reaction of its terminal maleimide groups with sulfhydryl groups, typically found in the cysteine residues of proteins and peptides.
The reaction proceeds via a Michael addition, where the thiol group attacks the double bond of the maleimide ring, resulting in the formation of a stable thioether linkage. This reaction is highly selective for thiols at neutral to slightly acidic pH (6.5-7.5), minimizing off-target reactions with other nucleophilic groups like amines.
Experimental Workflow for Bioconjugation
The following diagram illustrates a typical experimental workflow for crosslinking two distinct proteins (Protein A and Protein B) using this compound.
Applications in Drug Development
The unique properties of this compound make it a valuable tool in drug development, particularly in the construction of antibody-drug conjugates (ADCs) and other targeted therapies.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug. This compound can be used to link the cytotoxic payload to the antibody. The hydrophilic PEG spacer can improve the solubility and pharmacokinetic properties of the ADC, potentially reducing aggregation and immunogenicity.
The following diagram illustrates the general mechanism of action of an ADC that utilizes a linker like this compound.
Experimental Protocols
The following are representative protocols for the use of this compound in bioconjugation. These should be considered as starting points and may require optimization for specific applications.
Protocol for Thiol-Maleimide Conjugation
This protocol describes the general steps for conjugating a thiol-containing molecule to a maleimide-activated molecule.
Materials:
-
Thiol-containing molecule (e.g., protein, peptide)
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS) or other non-amine, non-thiol containing buffer, pH 6.5-7.5, degassed.
-
Reducing agent (optional, for proteins with disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).
-
Quenching reagent: Free cysteine or β-mercaptoethanol.
-
Solvent for this compound: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Purification system: Size-exclusion chromatography (SEC) or Ion-exchange chromatography (IEX).
Procedure:
-
Preparation of Thiol-Containing Molecule:
-
If the molecule contains disulfide bonds that need to be reduced to generate free thiols, dissolve it in the reaction buffer and add a 5-20 fold molar excess of TCEP. Incubate for 30-60 minutes at room temperature.
-
If using DTT, it must be removed prior to the addition of the maleimide crosslinker, as it will compete for reaction. This can be done using a desalting column.
-
-
Preparation of this compound:
-
Immediately before use, dissolve this compound in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10-20 mM).
-
-
Conjugation Reaction:
-
Add a 5-20 fold molar excess of the this compound stock solution to the thiol-containing molecule solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction:
-
Add a 2-5 fold molar excess of a free thiol (e.g., cysteine) relative to the starting amount of this compound to quench any unreacted maleimide groups. Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Purify the conjugate from excess crosslinker and unreacted molecules using an appropriate chromatography method such as SEC or IEX.
-
-
Characterization:
-
Analyze the purified conjugate using methods such as SDS-PAGE to visualize the formation of higher molecular weight species, and mass spectrometry to confirm the identity and purity of the product.
-
Data Presentation
The success of a bioconjugation reaction using this compound is typically assessed by a variety of analytical techniques. The following tables provide examples of the types of quantitative data that are generated.
Table 2: Example Characterization of a Protein-Protein Conjugate
| Analytical Method | Parameter Measured | Exemplary Result |
| SDS-PAGE (non-reducing) | Apparent Molecular Weight | Appearance of a new band at the expected higher molecular weight of the conjugate. |
| Size-Exclusion Chromatography (SEC) | Elution Volume | A shift to an earlier elution time compared to the individual protein components. |
| Mass Spectrometry (e.g., MALDI-TOF or ESI-MS) | Mass of the Conjugate | A mass peak corresponding to the sum of the molecular weights of the two proteins and the this compound linker. |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter | An increase in the average particle size, consistent with the formation of a larger complex. |
Table 3: Example Data for an Antibody-Drug Conjugate (ADC) Synthesized with a Bis-Maleimide-PEG Linker
| Parameter | Method of Determination | Typical Value |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry | 3.5 - 4.0 |
| Monomeric Purity | Size-Exclusion Chromatography (SEC) | >95% |
| In vitro Cytotoxicity (IC₅₀) | Cell-based assay (e.g., MTT, CellTiter-Glo) | Varies depending on payload and cell line (e.g., 1-100 ng/mL) |
| Plasma Stability | Incubation in plasma followed by analysis (e.g., ELISA, LC-MS) | >90% of payload remains conjugated after 7 days |
Conclusion
This compound is a versatile and efficient homobifunctional crosslinker with significant applications in research and drug development. Its thiol-reactive maleimide groups, combined with a hydrophilic PEG spacer, enable the creation of stable and well-defined bioconjugates. A thorough understanding of its chemical properties and reaction conditions is essential for its successful implementation in the synthesis of advanced therapeutics like ADCs. The protocols and data presented in this guide provide a solid foundation for researchers and scientists working in this exciting field.
References
Bis-Maleimide-PEG19: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction
Bis-Maleimide-PEG19 (Bis-Mal-PEG19) is a homobifunctional crosslinking reagent widely utilized in the fields of bioconjugation, drug delivery, and materials science. This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, with a focus on its utility for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
This compound consists of a polyethylene glycol (PEG) spacer of 19 ethylene glycol units, flanked by two maleimide functional groups.[1][2] The maleimide groups selectively react with sulfhydryl (thiol) groups to form stable thioether bonds, making this reagent ideal for crosslinking proteins, peptides, and other thiol-containing molecules.[1][3][4] The PEG spacer enhances the solubility and flexibility of the crosslinker and the resulting conjugate, while also reducing steric hindrance.
Key Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C54H94N4O25 | |
| Molecular Weight | 1199.35 g/mol | |
| Purity | ≥95% | |
| CAS Number | 1008402-47-8 | |
| Spacer Arm Length | Approximately 7.2 nm (72 Å) | Calculated |
| Solubility | Soluble in aqueous buffers, DMF, DMSO | |
| Reactivity | Reacts with sulfhydryl groups (thiols) at pH 6.5-7.5 | |
| Storage | Store at -20°C, protected from light and moisture |
Note: The spacer arm length is an approximation calculated based on the length of a single ethylene glycol unit (~3.5 Å).
Applications in Research and Drug Development
The unique properties of this compound make it a versatile tool for a variety of applications:
-
Bioconjugation: The primary application of this compound is the crosslinking of thiol-containing biomolecules. This can be used to study protein-protein interactions, create protein dimers or oligomers, and stabilize protein complexes.
-
Antibody-Drug Conjugates (ADCs): In the development of ADCs, this compound can be used to link a cytotoxic drug to a monoclonal antibody. The maleimide groups react with free thiols on the antibody, which are often generated by the reduction of interchain disulfide bonds.
-
Drug Delivery: The PEG spacer in this compound can improve the pharmacokinetic properties of drug conjugates by increasing their solubility and circulation time. It can also be used to functionalize the surface of nanoparticles and liposomes for targeted drug delivery.
-
Material Science: this compound is used to functionalize surfaces and polymers with PEG chains, which can improve their biocompatibility and reduce non-specific binding.
Experimental Protocols
The following are generalized protocols for the use of this compound in bioconjugation, specifically for the crosslinking of proteins and the preparation of antibody-drug conjugates.
Protein-Protein Crosslinking
Materials:
-
Protein 1 (containing a free thiol)
-
Protein 2 (containing a free thiol)
-
This compound
-
Conjugation Buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2)
-
Quenching Solution (e.g., 100 mM cysteine or N-acetylcysteine)
-
Desalting column
Procedure:
-
Protein Preparation: Ensure both proteins are in the conjugation buffer and at a suitable concentration (typically 1-10 mg/mL). If the proteins do not have free thiols, they can be introduced through genetic engineering or chemical modification.
-
Crosslinker Preparation: Dissolve this compound in a small amount of an organic solvent like DMSO or DMF before adding it to the reaction mixture.
-
Crosslinking Reaction: Add a 10-20 fold molar excess of this compound to the protein mixture. The final concentration of the organic solvent should be kept below 10% to prevent protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Add the quenching solution to the reaction mixture to cap any unreacted maleimide groups.
-
Purification: Remove excess crosslinker and unreacted proteins using a desalting column or size-exclusion chromatography.
Antibody-Drug Conjugate (ADC) Preparation
Materials:
-
Monoclonal Antibody (mAb)
-
Reducing Agent (e.g., TCEP or DTT)
-
This compound-Drug Conjugate
-
Conjugation Buffer (e.g., PBS with 1 mM DTPA, pH 7.4)
-
Quenching Solution (e.g., N-acetylcysteine)
-
Size-Exclusion Chromatography (SEC) column
Procedure:
-
Antibody Reduction:
-
Prepare the antibody at a concentration of 1-10 mg/mL in the conjugation buffer.
-
Add a 10-20 fold molar excess of TCEP or DTT to the antibody solution.
-
Incubate at 37°C for 30-90 minutes to reduce the interchain disulfide bonds, exposing free thiol groups.
-
Remove the excess reducing agent using a desalting column, exchanging the buffer with fresh, degassed conjugation buffer.
-
-
Conjugation:
-
Dissolve the this compound-drug conjugate in a small amount of DMSO or DMF.
-
Add the drug-linker solution to the reduced antibody solution at a molar ratio of 5-10 fold excess of the drug-linker to the antibody. The final concentration of the organic solvent should be kept below 10%.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.
-
-
Quenching and Purification:
-
Quench the reaction by adding a quenching solution.
-
Purify the resulting ADC by size-exclusion chromatography to remove unreacted drug-linker and aggregated antibody.
-
Synthesis Overview
The synthesis of Bis-Maleimide-PEG compounds generally involves a multi-step process. A common route starts with a di-hydroxy PEG, which is first tosylated. The tosyl groups are then displaced by an amine, followed by a reaction with maleic anhydride to form a maleamic acid intermediate. Finally, a cyclization reaction, often facilitated by an activating agent, yields the desired bis-maleimide PEG.
Visualizations
General Workflow for Bioconjugation using this compound
Caption: A logical workflow for a typical protein-protein crosslinking experiment using this compound.
Synthesis Scheme for Bis-Maleimide-PEG
Caption: A generalized synthetic pathway for the preparation of Bis-Maleimide-PEG compounds.
References
The Core Mechanism of Bis-Maleimide-PEG19: A Technical Guide to Thiol-Specific Crosslinking
For Immediate Release
This technical guide provides an in-depth exploration of the mechanism of action for the Bis-Maleimide-PEG19 (Bis-Mal-PEG19) crosslinker, tailored for researchers, scientists, and drug development professionals. This compound is a homobifunctional crosslinking reagent that leverages the specific reactivity of maleimide groups towards thiol residues, enabling the covalent linkage of biomolecules. Its polyethylene glycol (PEG) spacer arm enhances solubility and provides spatial separation between conjugated molecules.
Core Mechanism of Action: The Thiol-Maleimide Reaction
The fundamental mechanism underlying the utility of this compound is the Michael addition reaction between its two terminal maleimide groups and sulfhydryl (thiol, -SH) groups.[1] This reaction is highly specific for thiols, particularly those found in the side chains of cysteine residues within proteins and peptides, within a pH range of 6.5 to 7.5.[2][3]
At a pH of 7.0, the reaction rate of maleimides with thiols is approximately 1,000 times faster than with amines.[4] Above pH 7.5, the potential for reaction with primary amines (such as the ε-amino group of lysine) increases, as does the hydrolysis of the maleimide group to a non-reactive maleamic acid.[4] The reaction results in the formation of a stable, covalent thioether bond, effectively crosslinking the thiol-containing molecules. The PEG19 spacer, a chain of 19 polyethylene glycol units, is hydrophilic, which improves the water solubility of the crosslinker and the resulting conjugate. This flexible spacer also minimizes steric hindrance between the conjugated molecules.
Quantitative Data Summary
The efficiency and kinetics of the thiol-maleimide reaction are influenced by several factors. The following table summarizes key quantitative parameters for this reaction.
| Parameter | Value/Range | Conditions | Significance |
| Optimal pH Range | 6.5 - 7.5 | Aqueous Buffer | Maximizes thiol specificity and reaction rate while minimizing hydrolysis and side reactions with amines. |
| Reaction Time | 2 - 4 hours | Room Temperature | Sufficient time for significant conjugation to occur. Can be extended to overnight at 4°C. |
| Molar Excess of Crosslinker | 2 to 20-fold | Over thiol-containing molecule | A 2-3 fold molar excess is often sufficient, while a 10-20 fold excess can be used to drive the reaction to completion. |
| Reaction Temperature | 4°C to Room Temperature | Aqueous Buffer | Lower temperatures can be used to slow down the reaction and potentially increase specificity. |
| Relative Reaction Rate (Thiol vs. Amine) | ~1000:1 | pH 7.0 | Demonstrates the high chemoselectivity of the maleimide group for thiols at neutral pH. |
Experimental Protocols
Protocol 1: General Procedure for Protein-Protein Crosslinking using this compound
This protocol outlines a general method for crosslinking two proteins containing accessible cysteine residues.
1. Materials:
-
Protein A and Protein B with free thiol groups
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, or other thiol-free buffer.
-
Reducing Agent (if necessary): TCEP (Tris(2-carboxyethyl)phosphine)
-
Quenching Reagent: L-cysteine or β-mercaptoethanol
-
Desalting columns or dialysis equipment
-
Anhydrous DMSO or DMF for dissolving the crosslinker
2. Protein Preparation:
-
If the proteins have intramolecular disulfide bonds that need to be crosslinked, they must first be reduced. Incubate the protein with 5 mM TCEP for 30 minutes at room temperature.
-
Remove the reducing agent using a desalting column or dialysis against the conjugation buffer. It is critical to remove all traces of the reducing agent as it will compete with the protein's thiols for reaction with the maleimide groups.
-
Dissolve the thiol-containing proteins in the conjugation buffer at a concentration of 0.1 mM (e.g., 5 mg/mL for a 50 kDa protein).
3. Crosslinking Reaction:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
Add a 2- to 10-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should ideally be kept below 10% to avoid protein denaturation.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
4. Quenching the Reaction:
-
To stop the crosslinking reaction, add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration of 10-50 mM. This will react with any unreacted maleimide groups.
-
Incubate for 15-30 minutes at room temperature.
5. Purification of the Crosslinked Conjugate:
-
Remove excess crosslinker and quenching reagent by size exclusion chromatography (SEC) or dialysis.
-
For further purification and to separate crosslinked products from unreacted proteins, techniques like ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC) can be employed.
6. Analysis:
-
Analyze the reaction products by SDS-PAGE to visualize the formation of higher molecular weight crosslinked species.
-
Mass spectrometry can be used to confirm the identity and structure of the crosslinked products.
Visualizations
References
An In-Depth Technical Guide to Bis-Maleimide-PEG19: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the bifunctional crosslinker Bis-Maleimide-PEG19 (Bis-Mal-PEG19), focusing on its molecular characteristics and applications in bioconjugation, drug delivery, and proteomics.
Core Molecular Properties
This compound is a homobifunctional crosslinking reagent that contains two maleimide groups at the termini of a 19-unit polyethylene glycol (PEG) spacer. The maleimide groups selectively react with sulfhydryl (thiol) groups to form stable thioether bonds, making it an ideal tool for conjugating and crosslinking molecules containing cysteine residues.[1][2]
Quantitative Data Summary
The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Weight | ~1199.34 g/mol |
| Spacer Arm Length | ~70.3 Å (calculated) |
| Molecular Formula | C₅₄H₉₄N₄O₂₅ |
| Purity | Typically ≥95% |
| Solubility | Soluble in water, DMSO, DMF, and chloroform |
Calculation of Spacer Arm Length
The approximate spacer arm length was calculated based on the sum of the bond lengths of the atoms constituting the polyethylene glycol (PEG19) chain and the linkage to the maleimide groups. The calculation assumes a fully extended conformation.
-
PEG unit (O-CH₂-CH₂): 19 units
-
Bond lengths:
-
Calculation: (19 × (1.43 Å + 1.54 Å + 1.43 Å)) + Linker atoms ≈ 70.3 Å
Experimental Protocols
The following are detailed methodologies for common applications of this compound, adapted from established bioconjugation protocols.
General Protocol for Protein-Protein Crosslinking
This protocol outlines the general steps for crosslinking two proteins containing accessible cysteine residues.
Materials:
-
Protein A (with accessible thiol groups)
-
Protein B (with accessible thiol groups)
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 6.5-7.5, degassed
-
Reducing Agent (e.g., DTT or TCEP)
-
Quenching Reagent (e.g., L-cysteine or 2-mercaptoethanol)
-
Anhydrous DMSO or DMF
-
Size-Exclusion Chromatography (SEC) column for purification
Procedure:
-
Protein Preparation:
-
If necessary, reduce disulfide bonds in the proteins to generate free thiols using a suitable reducing agent like DTT or TCEP.
-
Remove the reducing agent by dialysis or using a desalting column.
-
Dissolve the purified proteins in degassed conjugation buffer.
-
-
Crosslinker Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).
-
-
Crosslinking Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein mixture.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
-
Quenching:
-
Add a quenching reagent (e.g., L-cysteine) to a final concentration of ~10 mM to react with any excess this compound.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the crosslinked protein conjugate from unreacted materials using size-exclusion chromatography (SEC).
-
-
Characterization:
-
Analyze the purified conjugate by SDS-PAGE to confirm crosslinking and assess purity.
-
Further characterization can be performed using mass spectrometry.
-
Protocol for Antibody-Drug Conjugate (ADC) Formation via Cysteine Residues
This protocol describes the conjugation of a thiol-containing drug linker to an antibody with accessible cysteine residues.
Materials:
-
Monoclonal Antibody (mAb) with engineered or accessible cysteine residues
-
Thiol-containing drug-linker
-
This compound
-
Reduction Buffer: PBS with 10 mM EDTA, pH 7.4
-
Conjugation Buffer: PBS, pH 7.2
-
Reducing Agent (e.g., TCEP)
-
Quenching Reagent (e.g., N-acetylcysteine)
-
Anhydrous DMSO or DMF
-
SEC or dialysis system for purification
Procedure:
-
Antibody Reduction:
-
Partially reduce the antibody to expose cysteine residues by incubation with a controlled amount of TCEP in reduction buffer.
-
Remove the TCEP by SEC or dialysis against conjugation buffer.
-
-
Conjugation of Drug-Linker to this compound:
-
React the thiol-containing drug-linker with one of the maleimide groups of this compound in a suitable solvent.
-
Purify the drug-linker-PEG-maleimide conjugate.
-
-
Antibody-Drug Conjugation:
-
Add the purified drug-linker-PEG-maleimide to the reduced antibody at a desired molar ratio.
-
Incubate at room temperature for 1-4 hours.
-
-
Quenching:
-
Add N-acetylcysteine to quench any unreacted maleimide groups.
-
-
Purification and Characterization:
-
Purify the ADC using SEC or dialysis.
-
Characterize the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.
-
Visualizing Workflows and Pathways
Graphviz diagrams are provided to illustrate key processes involving bifunctional crosslinkers like this compound.
General Workflow for Protein-Protein Crosslinking
Caption: A typical workflow for crosslinking two thiol-containing proteins using this compound.
PROTAC-Mediated Protein Degradation Pathway
The following diagram illustrates the general mechanism of a Proteolysis Targeting Chimera (PROTAC), where a PEG linker like that in this compound connects a warhead (targeting the protein of interest) and an E3 ligase ligand.
Caption: The mechanism of PROTAC-induced protein degradation, a key application for PEG linkers.
Experimental Workflow for PROTAC Synthesis
This diagram outlines a synthetic workflow for creating a PROTAC, a process where a bifunctional linker like this compound is crucial.
Caption: A generalized workflow for the synthesis and biological evaluation of a PROTAC.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A protein crosslinking assay for measuring cell surface expression of glutamate receptor subunits in the rodent brain after in vivo treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Core Characteristics of Bis-Mal-PEG19: A Technical Guide to Solubility and Stability
For researchers, scientists, and drug development professionals, a comprehensive understanding of the physicochemical properties of crosslinking agents is paramount for successful bioconjugation, drug delivery, and materials science applications. This in-depth technical guide focuses on Bis-Maleimide-PEG19 (Bis-Mal-PEG19), a homobifunctional crosslinker, delving into its critical solubility and stability characteristics. This document provides a consolidated resource of available data, detailed experimental protocols for in-house characterization, and visual representations of key concepts to facilitate its effective utilization in research and development.
Introduction to this compound
This compound is a polyethylene glycol (PEG) derivative featuring a maleimide group at each terminus of a 19-unit PEG chain. This homobifunctional architecture allows for the covalent crosslinking of molecules containing thiol (-SH) groups, such as cysteine residues in proteins and peptides, through a Michael addition reaction. The hydrophilic PEG spacer enhances the water solubility of the resulting conjugate and can reduce steric hindrance.[1][2][3] The precise control over conjugation chemistry afforded by the maleimide groups makes this compound a valuable tool in the development of antibody-drug conjugates (ADCs), hydrogels, and other advanced biomaterials.
Solubility Profile
The solubility of this compound is a crucial parameter for its handling and application in various solvent systems. The presence of the PEG spacer imparts significant hydrophilicity, rendering it soluble in aqueous buffers and a range of organic solvents.
Qualitative Solubility
This compound and similar Bis-Maleimide-PEG derivatives exhibit good solubility in a variety of common laboratory solvents. This broad solubility allows for flexibility in designing conjugation reactions.
| Solvent | Solubility |
| Water | Soluble |
| Dimethyl sulfoxide (DMSO) | Soluble |
| Dimethylformamide (DMF) | Soluble |
| Dichloromethane (DCM) | Soluble |
| Chloroform | Soluble |
This qualitative data is based on information for Bis-Mal-PEG11 and general Bis-Maleimide-PEG compounds.[4][5]
Quantitative Solubility
Precise quantitative solubility data for this compound is not extensively available in peer-reviewed literature. However, for general "Bis-maleimide PEG" compounds, a solubility of greater than 10 mg/mL in water, chloroform, and DMSO has been reported. It is important to note that the exact solubility can be influenced by factors such as temperature, pH, and the presence of salts. For critical applications, it is highly recommended to determine the solubility experimentally under the specific conditions of use.
Experimental Protocol for Solubility Determination
This protocol outlines a general method for determining the solubility of this compound in a given solvent.
Materials:
-
This compound
-
Solvent of interest (e.g., phosphate-buffered saline (PBS) pH 7.4, DMSO)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed vial.
-
Incubate the vial in a thermostatic shaker at a controlled temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge the saturated solution at a high speed to pellet the undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a standard curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry.
-
Dilute the saturated supernatant with a known factor to fall within the range of the standard curve.
-
Analyze the diluted supernatant using the same analytical method.
-
Calculate the concentration of the saturated solution based on the standard curve and the dilution factor. The resulting concentration is the solubility of this compound in that solvent at the specified temperature.
-
Stability Profile
The stability of this compound is a critical consideration, as degradation can impact its crosslinking efficiency and the integrity of the resulting conjugate. The two maleimide groups are the primary sites of potential instability.
Stability of the Maleimide Group: Hydrolysis
The maleimide ring is susceptible to hydrolysis, which opens the ring to form a non-reactive maleamic acid derivative. This reaction is pH-dependent, with the rate of hydrolysis increasing significantly at higher pH values.
-
pH < 6.5: The maleimide group is relatively stable.
-
pH 6.5 - 7.5: This is the optimal pH range for the reaction with thiols, where the reaction is significantly faster than hydrolysis.
-
pH > 7.5: The rate of hydrolysis increases, and there is also a potential for competitive reaction with primary amines (e.g., lysine residues).
Key Recommendation: Aqueous solutions of this compound should be prepared fresh before use. For storage, it is recommended to keep the compound in a dry, solid form at -20°C, protected from moisture and light. If a stock solution is necessary, anhydrous solvents such as DMSO or DMF should be used, and the solution should be stored at -20°C.
The table below provides reference half-life data for the hydrolysis of related N-substituted maleimides, which can offer an indication of the stability of the maleimide groups in this compound.
| N-Substituent | pH | Temperature (°C) | Hydrolysis Half-life |
| N-alkyl (general) | 7.4 | 37 | ~27 hours |
| N-phenyl | 7.4 | Physiological | ~55 minutes |
| N-fluorophenyl | 7.4 | Physiological | ~28 minutes |
Data is for N-substituted maleimides and their thioether conjugates and serves as a reference.
Stability of the Maleimide-Thiol Adduct: Retro-Michael Reaction
The thioether bond formed between the maleimide and a thiol group is generally stable. However, it can undergo a reversible retro-Michael reaction, particularly in the presence of other thiols. This can lead to the deconjugation of the crosslinked molecule.
Post-conjugation hydrolysis of the succinimide ring in the maleimide-thiol adduct can stabilize the linkage and prevent the retro-Michael reaction. This hydrolysis is often a desired secondary reaction to ensure the long-term stability of the conjugate, especially for in vivo applications.
Experimental Protocol for Stability Assessment (Maleimide Hydrolysis)
This protocol describes a method to assess the hydrolytic stability of the maleimide groups of this compound.
Materials:
-
This compound
-
Aqueous buffers of different pH values (e.g., pH 6.0, 7.4, 8.5)
-
HPLC system with a UV-Vis detector
-
Thermostatic incubator
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO).
-
Prepare solutions of this compound at a final concentration (e.g., 50 µM) in each of the different pH buffers.
-
-
Incubation:
-
Incubate the solutions at a constant temperature (e.g., 37 °C).
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Quench the reaction if necessary (e.g., by adding an equal volume of 0.1% formic acid in acetonitrile).
-
Analyze the samples by HPLC to separate and quantify the intact this compound.
-
-
Data Analysis:
-
Plot the percentage of intact this compound remaining over time for each pH.
-
Determine the degradation kinetics and the half-life of the maleimide groups at each pH.
-
Conclusion
This compound is a versatile crosslinker with favorable solubility in aqueous and common organic solvents, attributed to its PEG spacer. While specific quantitative solubility data is limited, the provided experimental protocol enables its determination for specific applications. The stability of this compound is critically dependent on pH, with the maleimide groups being most stable at a pH below 7.5. Understanding the potential for hydrolysis of the maleimide groups and the retro-Michael reaction of the maleimide-thiol adduct is essential for designing robust conjugation strategies and ensuring the long-term stability of the resulting products. The detailed methodologies and conceptual diagrams in this guide offer a solid foundation for researchers to effectively utilize this compound in their scientific endeavors.
References
An In-depth Technical Guide to Homobifunctional Crosslinkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homobifunctional crosslinkers are chemical reagents that possess two identical reactive groups, enabling them to covalently link two similar functional groups within a single biomolecule or between different biomolecules.[1][2] These reagents are instrumental in elucidating protein-protein interactions, stabilizing protein conformations, and constructing novel bioconjugates.[1] Their ability to form stable covalent bonds makes them indispensable tools in a wide array of research and development applications, from fundamental structural biology to the development of innovative therapeutics.[3] This guide provides a comprehensive overview of homobifunctional crosslinkers, focusing on their chemical properties, applications, and the experimental protocols required for their effective use in bioconjugation.
Core Concepts of Homobifunctional Crosslinkers
The utility of a homobifunctional crosslinker is defined by three key features: the reactive end groups, the spacer arm, and its cleavability.
-
Reactive Groups: These determine the functional groups on biomolecules that the crosslinker will target. The most common targets are primary amines (-NH2), found on lysine residues and the N-terminus of proteins, and sulfhydryl groups (-SH) on cysteine residues.[4] N-hydroxysuccinimide (NHS) esters are widely used for their high reactivity towards primary amines at physiological to slightly alkaline pH, forming stable amide bonds. Maleimides are the preferred choice for targeting sulfhydryl groups, forming stable thioether linkages.
-
Spacer Arm: The spacer arm connects the two reactive groups and its length is a critical parameter. The distance between the linked functional groups is dictated by the length of the spacer arm. Researchers can choose from a variety of spacer arm lengths to probe different spatial arrangements of interacting molecules. The composition of the spacer arm also influences the solubility of the crosslinker, with some being soluble in organic solvents while others are water-soluble.
-
Cleavability: Crosslinkers can be either cleavable or non-cleavable. Cleavable crosslinkers contain a linkage within their spacer arm, such as a disulfide bond, that can be broken under specific conditions (e.g., with reducing agents). This feature is particularly useful for applications like affinity purification and mass spectrometry analysis, as it allows for the release of the crosslinked molecules. Non-cleavable crosslinkers form a permanent, stable bond.
Quantitative Data of Common Homobifunctional Crosslinkers
The selection of an appropriate homobifunctional crosslinker is crucial for the success of a bioconjugation experiment. The following tables summarize the key quantitative properties of commonly used amine-reactive and sulfhydryl-reactive homobifunctional crosslinkers to facilitate this selection process.
Amine-Reactive Homobifunctional Crosslinkers (NHS Esters)
| Crosslinker | Spacer Arm Length (Å) | Cleavable? | Water Soluble? | Membrane Permeable? |
| DSS (Disuccinimidyl suberate) | 11.4 | No | No | Yes |
| BS3 (Bis(sulfosuccinimidyl) suberate) | 11.4 | No | Yes | No |
| DSG (Disuccinimidyl glutarate) | 7.7 | No | No | Yes |
| BS2G (Bis(sulfosuccinimidyl) glutarate) | 7.7 | No | Yes | No |
| DSP (Dithiobis(succinimidyl propionate)) | 12.0 | Yes (Disulfide) | No | Yes |
| DTSSP (3,3'-Dithiobis(sulfosuccinimidyl propionate)) | 12.0 | Yes (Disulfide) | Yes | No |
| EGS (Ethylene glycol bis(succinimidyl succinate)) | 16.1 | Yes (Hydroxylamine) | No | Yes |
| Sulfo-EGS (Ethylene glycol bis(sulfosuccinimidyl succinate)) | 16.1 | Yes (Hydroxylamine) | Yes | No |
Sulfhydryl-Reactive Homobifunctional Crosslinkers (Maleimides)
| Crosslinker | Spacer Arm Length (Å) | Cleavable? | Water Soluble? | Membrane Permeable? |
| BMOE (Bismaleimidoethane) | 8.0 | No | No | Yes |
| BM(PEG)2 (1,8-Bis(maleimido)diethyleneglycol) | 17.7 | No | Yes | Yes |
| BM(PEG)3 (1,11-Bis(maleimido)triethyleneglycol) | 21.0 | No | Yes | Yes |
| DTME (Dithiobismaleimidoethane) | 13.1 | Yes (Disulfide) | No | Yes |
Key Applications and Experimental Protocols
Homobifunctional crosslinkers are employed in a multitude of applications in research and drug development. Below are detailed protocols for some of the most common uses.
Identification of Protein-Protein Interactions using Crosslinking-Mass Spectrometry (XL-MS)
This workflow is a powerful technique to identify interacting proteins and map their interaction interfaces.
Materials:
-
Protein sample in an amine-free buffer (e.g., PBS, HEPES, Borate) at pH 7.2-8.5.
-
DSS crosslinker.
-
Anhydrous DMSO or DMF.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).
-
Desalting column.
Procedure:
-
Prepare DSS Stock Solution: Immediately before use, dissolve DSS in anhydrous DMSO or DMF to a final concentration of 25 mM.
-
Crosslinking Reaction:
-
Add the DSS stock solution to the protein sample. The final concentration of DSS should be in a 10- to 50-fold molar excess over the protein.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.
-
-
Quench Reaction: Add the quenching buffer to a final concentration of 20-50 mM Tris to stop the reaction. Incubate for 15 minutes at room temperature.
-
Remove Excess Crosslinker: Remove non-reacted DSS using a desalting column equilibrated with an appropriate buffer for downstream analysis.
-
Analysis: The crosslinked sample is now ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry.
Studying Receptor Dimerization in Signaling Pathways
Homobifunctional crosslinkers are invaluable for studying the dimerization of cell surface receptors, a critical step in many signaling pathways. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a well-studied example where crosslinking has been used to demonstrate ligand-induced dimerization.
This protocol is adapted for studying the dimerization of EGFR on the cell surface.
Materials:
-
Adherent cells expressing EGFR.
-
Serum-free cell culture medium.
-
EGF (Epidermal Growth Factor).
-
BS3 crosslinker.
-
Ice-cold PBS (Phosphate Buffered Saline).
-
Quenching buffer (e.g., 100 mM glycine in PBS).
-
Lysis buffer.
Procedure:
-
Cell Culture and Starvation: Culture cells to the desired confluency. Prior to the experiment, starve the cells in serum-free medium for at least 4 hours to reduce basal receptor activation.
-
Ligand Stimulation:
-
Place the cells on ice to inhibit endocytosis.
-
Treat the cells with the desired concentration of EGF in serum-free medium for 30-60 minutes on ice. Include an unstimulated control.
-
-
Crosslinking Reaction:
-
Wash the cells twice with ice-cold PBS.
-
Add freshly prepared BS3 in PBS to the cells at a final concentration of 1-5 mM.
-
Incubate for 30 minutes on ice.
-
-
Quench Reaction: Remove the BS3 solution and add quenching buffer. Incubate for 15 minutes on ice.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse the cells using a suitable lysis buffer.
-
Analysis: The cell lysates can be analyzed by SDS-PAGE and Western blotting using an anti-EGFR antibody to visualize monomeric and dimeric forms of the receptor.
Protein Stabilization with Glutaraldehyde
Glutaraldehyde is a non-specific amine-reactive homobifunctional crosslinker that is often used for general protein stabilization and fixation.
Materials:
-
Purified protein in an amine-free buffer (e.g., HEPES, Phosphate buffer) at pH 7.0-8.0.
-
Glutaraldehyde solution (e.g., 25% aqueous solution).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
Procedure:
-
Prepare Glutaraldehyde Working Solution: Dilute the stock glutaraldehyde solution in the reaction buffer to the desired final concentration (typically 0.05% to 0.5%). This should be done immediately before use.
-
Crosslinking Reaction:
-
Add the glutaraldehyde working solution to the protein sample.
-
Incubate for 5-15 minutes at room temperature. The optimal time and concentration should be determined empirically.
-
-
Quench Reaction: Add the quenching buffer to a final concentration of 50-100 mM Tris to stop the reaction. Incubate for 15 minutes at room temperature.
-
Analysis: The crosslinked sample can be analyzed by SDS-PAGE to observe the formation of higher molecular weight species.
Conclusion
Homobifunctional crosslinkers are powerful and versatile reagents for a wide range of bioconjugation applications. A thorough understanding of their chemical properties, including the reactivity of their end groups, the length and composition of their spacer arm, and their cleavability, is essential for their successful implementation. By carefully selecting the appropriate crosslinker and optimizing the experimental conditions, researchers can effectively probe protein-protein interactions, stabilize protein structures, and create novel biomolecular conjugates for advancing scientific knowledge and developing new therapeutic and diagnostic tools.
References
- 1. Frontiers | Allosteric activation of preformed EGF receptor dimers by a single ligand binding event [frontiersin.org]
- 2. Quantitative evaluation of the lengths of homobifunctional protein cross-linking reagents used as molecular rulers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Workflow for Improved Analysis of Cross-Linking Mass Spectrometry Data Integrating Parallel Accumulation-Serial Fragmentation with MeroX and Skyline - PMC [pmc.ncbi.nlm.nih.gov]
The PEG19 Spacer in Bioconjugation: A Technical Deep Dive
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced biotherapeutics, the linker connecting a biological moiety to a payload is a critical determinant of success. Among the diverse array of linkers, polyethylene glycol (PEG) has become a cornerstone technology, prized for its ability to enhance the physicochemical and pharmacokinetic properties of bioconjugates. This technical guide focuses on the PEG19 spacer, a discrete polyethylene glycol linker composed of 19 ethylene glycol units. While specific quantitative data for PEG19 is not as widely published as for shorter PEG chains, this guide will provide a comprehensive overview of its properties and applications, drawing on data from similar long-chain PEGs and established bioconjugation principles.
Core Concepts: The Role of the PEG19 Spacer
The incorporation of a PEG19 spacer into a bioconjugate, such as an antibody-drug conjugate (ADC) or a proteolysis-targeting chimera (PROTAC), offers several key advantages stemming from its physicochemical properties.[1]
-
Enhanced Hydrophilicity and Solubility: Many potent therapeutic payloads are hydrophobic, which can lead to aggregation and poor solubility in aqueous environments.[2] The hydrophilic nature of the PEG19 spacer significantly increases the overall water solubility of the bioconjugate, improving its formulation and in vivo behavior.[3]
-
Improved Pharmacokinetics: The extended, flexible chain of the PEG19 spacer increases the hydrodynamic radius of the bioconjugate. This increased size can reduce renal clearance, leading to a longer circulation half-life and sustained drug exposure.[1][4]
-
Reduced Immunogenicity: The PEG chain can create a "stealth" effect by forming a hydration shell around the bioconjugate, masking it from the immune system and potentially reducing its immunogenicity.
-
Optimal Spacing and Steric Hindrance: The considerable length of the PEG19 spacer provides significant spatial separation between the biomolecule and the payload. This can be crucial for minimizing steric hindrance, allowing both the targeting moiety (e.g., an antibody) and the payload to interact effectively with their respective targets.
Quantitative Data on Long-Chain PEG Spacers
While direct comparative studies featuring PEG19 are limited, data from studies evaluating a range of PEG spacer lengths in ADCs and other bioconjugates provide valuable insights into the expected impact of a long-chain PEG like PEG19. The following tables summarize representative data on how PEG linker length can influence key bioconjugate properties.
Table 1: Physicochemical Properties of Representative PEGylated Linkers
| Property | m-PEG19-alcohol | Bis-Mal-PEG19 |
| Molecular Formula | C39H80O20 | C54H94N4O25 |
| Molecular Weight | 869.04 g/mol | 1199.4 g/mol |
| LogP | -3.3 | Not available |
| Hydrogen Bond Donors | 1 | Not available |
| Hydrogen Bond Acceptors | 20 | Not available |
Table 2: Impact of PEG Spacer Length on ADC and Bioconjugate Properties (Representative Data)
| Parameter | Shorter PEG (e.g., PEG4, PEG8) | Longer PEG (e.g., PEG12, PEG24) | Expected Trend for PEG19 | Reference |
| In Vitro Cytotoxicity (IC50) | Generally higher potency (lower IC50) | May show slightly reduced potency | Potentially slightly reduced in vitro potency compared to shorter linkers. | |
| In Vivo Efficacy | Effective, but may have shorter half-life | Often enhanced due to improved PK | Likely enhanced in vivo efficacy. | |
| Plasma Half-life | Shorter | Significantly longer | Significantly increased half-life. | |
| Solubility & Stability | Improved over non-PEGylated | Further improved | High solubility and stability. | |
| Drug-to-Antibody Ratio (DAR) Achievement | Can support moderate to high DARs | Can enable higher DARs without aggregation | Capable of supporting high DARs. |
Experimental Protocols
The following are representative protocols for the synthesis and analysis of bioconjugates using a long-chain PEG linker, such as PEG19. These protocols are based on established methods and can be adapted for specific applications.
Protocol 1: Synthesis of an Antibody-Drug Conjugate using a Maleimide-PEG-NHS Ester Linker
This two-step protocol describes the conjugation of a thiol-containing payload to an antibody's lysine residues using a heterobifunctional Maleimide-PEG-NHS ester linker.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
Maleimide-PEG19-NHS ester
-
Thiol-containing drug payload
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reducing agent (e.g., TCEP)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Modification:
-
Prepare the antibody at a concentration of 5-10 mg/mL in PBS.
-
Dissolve the Maleimide-PEG19-NHS ester in DMSO to a stock concentration of 10 mM.
-
Add a 5-10 fold molar excess of the linker to the antibody solution.
-
Incubate for 1-2 hours at room temperature with gentle mixing.
-
Remove excess linker using a desalting column.
-
-
Drug Conjugation:
-
Dissolve the thiol-containing drug payload in DMSO.
-
Add a 1.5-3 fold molar excess of the drug-payload to the maleimide-activated antibody.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding a final concentration of 1 mM cysteine.
-
-
Purification and Characterization:
-
Purify the ADC using size-exclusion chromatography to remove unconjugated drug and linker.
-
Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation.
-
Protocol 2: In Vitro Cytotoxicity Assay
This protocol outlines a method to assess the cytotoxic potential of the synthesized ADC.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
Synthesized ADC
-
Control antibody
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well microplates
Procedure:
-
Cell Seeding:
-
Seed the target cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate overnight to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the ADC and control antibody in cell culture medium.
-
Remove the old medium from the cells and add the different concentrations of the ADC or controls.
-
Incubate for 72-96 hours.
-
-
Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value by plotting cell viability against the logarithm of the ADC concentration.
-
Visualizing Workflows and Mechanisms
Diagrams are essential for understanding the complex processes in bioconjugation. The following are Graphviz diagrams illustrating a general workflow for ADC synthesis and the mechanism of action for PROTACs, a class of molecules where long-chain PEG linkers like PEG19 are frequently employed.
Conclusion
The PEG19 spacer represents a valuable tool in the bioconjugation toolbox, particularly for applications requiring enhanced solubility, extended circulation half-life, and significant spatial separation between conjugated moieties. While direct comparative data for PEG19 is still emerging in the public domain, the well-established principles of PEGylation and data from similar long-chain PEGs provide a strong rationale for its use in the development of next-generation biotherapeutics like ADCs and PROTACs. The provided protocols and workflows offer a practical starting point for researchers looking to leverage the benefits of long-chain PEG spacers in their work. As with any bioconjugation strategy, empirical optimization of linker length and conjugation chemistry is crucial for achieving the desired therapeutic profile.
References
Methodological & Application
Application Notes and Protocols for Bis-Maleimide-PEG19 in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of cancer therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to tumor cells. The linker, which connects the antibody to the payload, is a critical component that dictates the ADC's stability, pharmacokinetics, and efficacy. Bis-Maleimide-PEG19 (Bis-Mal-PEG19) is a homobifunctional crosslinking reagent that offers a precise approach to ADC construction, particularly for site-specific conjugation through disulfide bridging.
The this compound linker consists of two maleimide groups at either end of a 19-unit polyethylene glycol (PEG) chain. The maleimide groups react specifically with thiol (sulfhydryl) groups, such as those on cysteine residues, to form stable thioether bonds. The long, hydrophilic PEG19 spacer provides several advantages, including increased aqueous solubility, reduced aggregation, and improved pharmacokinetic properties of the resulting ADC.
A primary application of this compound in the context of ADCs is the re-bridging of interchain disulfide bonds within the antibody structure. Upon reduction, these disulfide bonds yield pairs of free cysteine residues. The bis-maleimide linker can then span this gap, covalently linking the two cysteines and creating a stable, homogenous ADC with a defined drug-to-antibody ratio (DAR). This site-specific conjugation approach overcomes the heterogeneity associated with traditional lysine-based conjugation methods.
Data Presentation
The use of a long-chain PEG linker, such as PEG19, in ADC design has been shown to positively impact the conjugate's performance. The following tables summarize representative quantitative data, illustrating the advantages of using PEGylated linkers in ADCs.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics (PK)
| Linker | ADC Half-life (t½) in vivo | Area Under the Curve (AUC) | Reference |
| Short-chain (non-PEGylated) | ~ 3-4 days | Baseline | [1] |
| PEG8 | ~ 5-6 days | Increased | [2] |
| PEG19 (representative) | ~ 7-9 days | Significantly Increased | [3][4] |
| PEG24 | ~ 8-10 days | Significantly Increased | [2] |
Note: The data for PEG19 is extrapolated based on the established trend that longer PEG chains lead to longer half-lives and increased systemic exposure.
Table 2: In Vitro and In Vivo Efficacy of ADCs with Varying PEG Linker Lengths
| Linker | In Vitro Cytotoxicity (IC50) | In Vivo Tumor Growth Inhibition | Reference |
| Short-chain (non-PEGylated) | Highly Potent | Moderate | |
| PEG8 | Potent | High | |
| PEG19 (representative) | Potent | Very High | |
| PEG24 | Moderately Potent | Very High |
Note: While very long PEG chains can sometimes slightly decrease in vitro potency due to steric hindrance, this is often compensated by superior in vivo performance due to improved pharmacokinetics.
Experimental Protocols
Protocol 1: Site-Specific Conjugation of a Drug Payload to an Antibody via Disulfide Bridging with this compound
This protocol describes the generation of a homogenous ADC with a theoretical DAR of 4 by re-bridging the four interchain disulfide bonds of a human IgG1 antibody. This protocol assumes the use of a pre-synthesized drug-linker complex where the drug is attached to the this compound linker.
Materials:
-
Monoclonal antibody (human IgG1) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound-Drug conjugate
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching reagent: N-acetylcysteine
-
Reaction Buffer: PBS with 5 mM EDTA, pH 7.2
-
Purification system: Size-exclusion chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC)
Procedure:
-
Antibody Reduction:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in the reaction buffer.
-
Add a 2.5-fold molar excess of TCEP to the antibody solution.
-
Incubate the reaction at 37°C for 1-2 hours with gentle agitation to reduce the interchain disulfide bonds.
-
-
Conjugation:
-
Dissolve the this compound-Drug conjugate in an appropriate solvent (e.g., DMSO) at a concentration of 10-20 mM.
-
Add a 1.5-fold molar excess of the this compound-Drug conjugate per pair of reduced cysteines to the reduced antibody solution. The final concentration of the organic solvent should be kept below 10% to prevent antibody denaturation.
-
Incubate the reaction at 4°C for 4-6 hours or at room temperature for 1-2 hours with gentle mixing.
-
-
Quenching:
-
Add a 10-fold molar excess of N-acetylcysteine relative to the this compound-Drug conjugate to quench any unreacted maleimide groups.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the resulting ADC using SEC or HIC to remove excess drug-linker, quenching reagent, and any aggregated protein.
-
The purified ADC can be buffer-exchanged into a suitable formulation buffer.
-
Protocol 2: Characterization of the this compound ADC
1. Determination of Drug-to-Antibody Ratio (DAR):
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs. The weighted average of the peak areas can be used to calculate the average DAR.
-
Mass Spectrometry (MS): Intact mass analysis of the ADC can determine the mass of the conjugate, and the DAR can be calculated by comparing it to the mass of the unconjugated antibody.
2. Analysis of Aggregation and Stability:
-
Size-Exclusion Chromatography (SEC): SEC is used to quantify the percentage of monomer, aggregate, and fragment in the ADC preparation.
-
Differential Scanning Calorimetry (DSC): DSC can be used to assess the thermal stability of the ADC by measuring its melting temperature (Tm). Conjugation can sometimes lead to a decrease in thermal stability.
3. In Vitro Cytotoxicity Assay:
-
Culture target cancer cell lines that express the antigen recognized by the antibody.
-
Treat the cells with serial dilutions of the ADC.
-
After a set incubation period (e.g., 72-96 hours), assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).
-
Calculate the IC50 value, which is the concentration of the ADC that inhibits cell growth by 50%.
Mandatory Visualizations
Caption: General mechanism of action for an Antibody-Drug Conjugate.
Caption: Experimental workflow for disulfide bridging with this compound.
Caption: Logical relationship of this compound components and properties.
References
- 1. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of a pendant-shaped PEGylated linker for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Step-by-Step Guide for Bis-Mal-PEG19 Bioconjugation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to utilizing Bis-Maleimide-PEG19 for bioconjugation applications. It includes detailed experimental protocols, data presentation in tabular format for clarity, and visualizations of key processes to facilitate understanding and implementation in a research and development setting.
Introduction to Bis-Mal-PEG19 Bioconjugation
Bis-Maleimide-PEG19 is a homobifunctional crosslinking reagent that contains two maleimide groups at either end of a 19-unit polyethylene glycol (PEG) spacer.[1] The maleimide groups selectively react with sulfhydryl (thiol) groups, typically found in cysteine residues of proteins and peptides, to form stable thioether bonds.[2][3][4] This reaction is highly specific at a pH range of 6.5-7.5.[2] The hydrophilic PEG spacer enhances the solubility of the conjugate in aqueous solutions and reduces the potential for aggregation.
This bifunctional nature makes this compound an ideal tool for crosslinking two thiol-containing molecules, such as intramolecularly to stabilize protein structure, or intermolecularly to study protein-protein interactions, create antibody-drug conjugates (ADCs), or assemble larger biomolecular complexes.
Key Quantitative Data
The efficiency and stability of the bioconjugation reaction are critical parameters. The following table summarizes key quantitative data gathered from literature for maleimide-based conjugations.
| Parameter | Value | Conditions | Source |
| Molar Ratio (Crosslinker:Protein) | 2 to 3-fold molar excess of crosslinker | For sufficient conjugation between proximal sulfhydryl groups. | |
| Reaction pH | 6.5 - 7.5 | Optimal for specific reaction with sulfhydryl groups. | |
| Reaction Time | 1 hour at room temperature or 2 hours at 4°C | General guideline, may require optimization. | |
| Maleimide-Thiol Adduct Stability | ~70% conjugation retained | After incubation with 1 mM Glutathione (GSH). | |
| Hydrolysis Half-life (N-alkyl thiosuccinimides) | 27 hours | pH 7.4, 37°C |
Experimental Protocols
General Workflow for this compound Bioconjugation
The following diagram illustrates the general workflow for a typical bioconjugation experiment using this compound.
Caption: General workflow for this compound bioconjugation.
Detailed Protocol for Protein-Protein Crosslinking
This protocol provides a step-by-step guide for crosslinking two different proteins (Protein A and Protein B), each containing at least one free cysteine residue.
Materials:
-
Protein A (with free sulfhydryl group)
-
Protein B (with free sulfhydryl group)
-
This compound
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5, degassed
-
Quenching Solution: 1 M β-mercaptoethanol or L-cysteine in conjugation buffer
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Purification column (e.g., Size-Exclusion Chromatography - SEC)
-
Characterization instruments (e.g., SDS-PAGE, Mass Spectrometer)
Procedure:
-
Preparation of Proteins:
-
Dissolve Protein A and Protein B in degassed conjugation buffer to a final concentration of 1-10 mg/mL.
-
If the proteins contain disulfide bonds that need to be reduced to generate free thiols, treat with a 10-fold molar excess of Tris(2-carboxyethyl)phosphine (TCEP) for 30-60 minutes at room temperature. Note: Dithiothreitol (DTT) can also be used, but must be removed by dialysis or desalting prior to adding the maleimide reagent.
-
-
Preparation of this compound Stock Solution:
-
Immediately before use, dissolve this compound in anhydrous DMSO to prepare a 10 mM stock solution.
-
-
Conjugation Reaction:
-
In a single reaction tube, combine Protein A and Protein B in the desired molar ratio (e.g., 1:1).
-
Add the this compound stock solution to the protein mixture to achieve a 2 to 3-fold molar excess of the crosslinker over the total protein concentration.
-
Incubate the reaction mixture for 1 hour at room temperature or for 2 hours at 4°C with gentle stirring or rotation.
-
-
Quenching the Reaction:
-
To stop the crosslinking reaction, add the quenching solution to a final concentration of 10-50 mM.
-
Incubate for 15 minutes at room temperature to consume any unreacted maleimide groups.
-
-
Purification of the Crosslinked Conjugate:
-
Separate the crosslinked protein conjugate from unreacted proteins, excess crosslinker, and quenching reagent using an appropriate purification method. Size-Exclusion Chromatography (SEC) is commonly used to separate molecules based on their size. Ion-Exchange Chromatography (IEX) or Hydrophobic Interaction Chromatography (HIC) may also be suitable depending on the properties of the proteins.
-
-
Characterization of the Conjugate:
-
SDS-PAGE: Analyze the purified fractions by SDS-PAGE under reducing and non-reducing conditions to visualize the formation of the higher molecular weight crosslinked product.
-
Mass Spectrometry (MS): Determine the molecular weight of the conjugate to confirm the successful crosslinking of Protein A and Protein B.
-
RP-HPLC: Reverse-phase high-performance liquid chromatography can be used to assess the purity of the conjugate.
-
Signaling Pathway Application: Probing Protein-Protein Interactions
Bis-maleimide crosslinkers are valuable tools for studying transient or weak protein-protein interactions within signaling pathways. By covalently linking interacting proteins, the complex can be stabilized for subsequent analysis. A notable application is in the study of the pre-T-cell receptor (preTCR) interacting with peptide-major histocompatibility complexes (pMHC), a crucial step in T-cell development.
The following diagram illustrates the concept of using this compound to capture the interaction between a preTCR and a pMHC for structural and functional studies.
Caption: Using this compound to study preTCR-pMHC interactions.
Stability Considerations
The stability of the formed thioether bond is crucial for the integrity of the bioconjugate, especially for in vivo applications. The succinimide ring of the maleimide-thiol adduct can undergo hydrolysis, which can impact the stability of the conjugate. The retro-Michael reaction, which is a reversal of the initial conjugation, can lead to deconjugation. However, subsequent hydrolysis of the succinimide ring can lead to a more stable, ring-opened structure that is less susceptible to the retro-Michael reaction. The rate of this stabilizing hydrolysis can be influenced by the substituents on the maleimide nitrogen.
Conclusion
This compound is a versatile and effective crosslinker for a wide range of bioconjugation applications. By following the detailed protocols and considering the key quantitative parameters outlined in this guide, researchers can successfully generate and characterize covalently linked biomolecular complexes for various downstream applications in research, diagnostics, and therapeutics. Careful optimization of reaction conditions and thorough characterization of the final conjugate are essential for obtaining reliable and reproducible results.
References
Application Notes and Protocols for Creating Hydrogels Using Bis-Maleimide-PEG19 for 3D Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Bis-Maleimide-PEG19 (Bis-Mal-PEG19) for the creation of biocompatible hydrogels for three-dimensional (3D) cell culture. The protocols outlined below are based on the principles of Michael-type addition chemistry, which offers a cytocompatible method for hydrogel formation, ideal for encapsulating and studying cells in a 3D environment that mimics the native extracellular matrix (ECM).
Introduction
Poly(ethylene glycol) (PEG)-based hydrogels are widely used for 3D cell culture due to their biocompatibility, tunable mechanical properties, and minimal protein adsorption, which provides a "blank slate" that can be modified with bioactive cues.[1][2] Bis-Maleimide-PEG19 is a linear PEG derivative with a maleimide group at each end. These maleimide groups readily react with thiol groups (present in cysteine-containing peptides or proteins) via a Michael-type addition reaction to form stable thioether bonds.[3] This crosslinking chemistry is advantageous for cell encapsulation as it proceeds rapidly under physiological conditions without the need for UV light or cytotoxic free-radical initiators, leading to high cell viability.[4][5]
The resulting hydrogel network can be engineered to be degradable by incorporating protease-cleavable peptide crosslinkers, allowing encapsulated cells to remodel their microenvironment. Furthermore, the hydrogel can be functionalized with cell adhesion ligands, such as the RGD peptide, to promote cell attachment, spreading, and signaling.
Key Features and Applications
-
Biocompatibility: PEG is a hydrophilic and non-immunogenic polymer, ensuring minimal interference with cellular functions. The Michael-type addition reaction for gelation is mild and does not generate harmful byproducts, leading to high cell viability.
-
Tunable Mechanical Properties: The stiffness of the hydrogel, a critical factor influencing cell behavior, can be precisely controlled by varying the concentration of the PEG-maleimide precursor and the crosslinker. This allows for the creation of microenvironments that mimic the stiffness of various native tissues.
-
Biofunctionality: The "blank slate" nature of PEG allows for the incorporation of specific bioactive motifs. Cysteine-containing peptides, such as the cell adhesion ligand RGD, can be covalently linked to the polymer backbone to promote cell-matrix interactions.
-
Controlled Degradability: By using crosslinkers containing protease-cleavable sequences, the hydrogel can be designed to be degraded by enzymes secreted by the encapsulated cells, enabling cell migration and tissue remodeling.
-
Applications: These hydrogels are suitable for a wide range of applications, including:
-
3D cell culture and spheroid formation.
-
Stem cell differentiation and tissue engineering.
-
Drug screening and toxicity testing.
-
Modeling diseases such as cancer.
-
Quantitative Data Summary
The mechanical properties of PEG-maleimide hydrogels are critical for mimicking specific tissue environments and influencing cell behavior. The following table summarizes representative data on the Young's Modulus of hydrogels formed using different concentrations of a 4-arm PEG-maleimide (PEG-4MAL), which serves as a reasonable proxy for understanding the tunability of this compound hydrogels.
| Precursor | Concentration (% w/v) | Crosslinker | Young's Modulus (kPa) | Reference Cell Type/Tissue Stiffness |
| 4-arm PEG-MAL | 2.5% | Gelatin-SH | 1.48 | Breast fat and fibroglandular tissue (~2.5-3.5 kPa) |
| 4-arm PEG-MAL | 5% | Gelatin-SH | 3.17 | Breast fat and fibroglandular tissue (~2.5-3.5 kPa) |
| 4-arm PEG-MAL | 10% | Gelatin-SH | 5.59 | Stiffer tissues |
Note: The data presented is for Gelatin-SH/PEG-4MAL hydrogels and serves as an example of how precursor concentration can be used to tune mechanical stiffness. Researchers should perform their own characterization for specific this compound formulations.
Experimental Protocols
Materials
-
Bis-Maleimide-PEG19 (this compound)
-
Dithiol crosslinker (e.g., Dithiothreitol (DTT) for a non-degradable gel, or a custom protease-sensitive peptide with terminal cysteines like GCRDVPMSMRGGDRCG for a degradable gel)
-
Cell adhesion peptide (e.g., CGRGDSG)
-
Sterile, nuclease-free water
-
Sterile Phosphate-Buffered Saline (PBS) or cell culture medium
-
Cells of interest
-
Triethanolamine (TEA) buffer (optional, to catalyze the reaction)
Protocol for Hydrogel Formation and Cell Encapsulation
This protocol describes the formation of a 10 µL hydrogel droplet, suitable for 3D cell culture. All steps should be performed under sterile conditions in a laminar flow hood.
1. Preparation of Stock Solutions:
- This compound Stock: Prepare a stock solution of this compound in a suitable sterile buffer (e.g., PBS or MES buffer at a slightly acidic pH to maintain maleimide stability). The final concentration will depend on the desired hydrogel stiffness. For example, to create a 2% (w/v) final hydrogel, a 4% (w/v) stock solution can be prepared.
- Crosslinker Stock: Prepare a stock solution of the dithiol crosslinker in the same buffer. The concentration should be calculated to achieve a 1:1 molar ratio of maleimide to thiol groups for optimal crosslinking.
- Adhesion Peptide Stock: Prepare a stock solution of the RGD peptide (or other desired peptide) in the same buffer. The final concentration typically ranges from 0.5 to 2 mM.
- Cell Suspension: Resuspend the cells of interest in sterile cell culture medium at the desired final concentration (e.g., 1 x 10^6 cells/mL).
2. Hydrogel Precursor Mixture Preparation:
- In a sterile microcentrifuge tube, combine the this compound stock solution and the cell adhesion peptide stock solution.
- Add the cell suspension to this mixture. Gently pipette to ensure a homogenous distribution of cells without causing shear stress.
3. Hydrogel Formation:
- Add the crosslinker stock solution to the cell-containing precursor mixture. The volume of the crosslinker solution should be equal to the volume of the this compound solution to achieve the desired final concentrations.
- Mix thoroughly but gently by pipetting up and down a few times.
- Immediately dispense the mixture as droplets (e.g., 10 µL) onto a sterile, non-adherent surface (e.g., a petri dish or a glass coverslip treated with a hydrophobic coating).
- Gelation will occur within minutes at room temperature or 37°C. The gelation time can be influenced by the concentration of reactants and the pH of the buffer.
4. Cell Culture:
- After the hydrogels have solidified, carefully transfer them to a new culture vessel (e.g., a multi-well plate).
- Add pre-warmed cell culture medium to cover the hydrogels.
- Incubate the hydrogels at 37°C in a humidified incubator with 5% CO2.
- Change the medium every 2-3 days.
Characterization of Hydrogels
-
Swelling Ratio: To determine the water uptake capacity, immerse a lyophilized hydrogel of known weight (Wd) in PBS at 37°C. At equilibrium, remove the hydrogel, blot excess water, and weigh it (Ws). The swelling ratio is calculated as Q = Ws / Wd.
-
Mechanical Testing: The compressive modulus (Young's Modulus) can be measured using an unconfined compression test on cylindrical hydrogel samples. The modulus is determined from the linear region of the stress-strain curve.
-
Cell Viability Assessment: Cell viability within the hydrogels can be assessed using live/dead staining assays (e.g., Calcein AM/Ethidium Homodimer-1) followed by fluorescence microscopy.
Visualizations
Experimental Workflow
Caption: Workflow for hydrogel formation and cell encapsulation.
Cell Adhesion Signaling Pathway
Caption: Cell adhesion signaling via RGD-functionalized hydrogel.
References
- 1. Hydrogel scaffolds to study cell biology in four dimensions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Practical Guide to Hydrogels for Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Maleimide cross-linked bioactive PEG hydrogel exhibits improved reaction kinetics and cross-linking for cell encapsulation and in-situ delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrolytic hydrogels tune mesenchymal stem cell persistence and immunomodulation for enhanced diabetic cutaneous wound healing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bis-Mal-PEG19 in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a critical component, influencing the formation of a stable ternary complex between the POI and the E3 ligase, as well as the overall physicochemical properties of the PROTAC.
This document provides detailed application notes and protocols for the use of Bis-Mal-PEG19 , a homobifunctional polyethylene glycol (PEG) linker, in the development of PROTACs. This compound features two maleimide groups, which readily react with thiol (-SH) groups on cysteine residues to form stable covalent thioether bonds.[3] The PEG19 spacer offers a significant degree of hydrophilicity and flexibility, which can enhance the solubility and cell permeability of the resulting PROTAC.
Due to a lack of specific published data for PROTACs synthesized with this compound, this document will present a hypothetical application in the development of a covalent PROTAC targeting a hypothetical protein, "Target-X," which possesses a readily accessible cysteine residue. The protocols provided are generalized methodologies common in the field of PROTAC development and may require optimization for specific applications.
This compound: Structure and Properties
| Property | Value | Reference |
| Chemical Name | Bis-Maleimide-Polyethylene Glycol 19 | [4][5] |
| Structure | Maleimide-(PEG)19-Maleimide | N/A |
| Molecular Weight | Approximately 1000 g/mol | N/A |
| Reactive Groups | Two Maleimide Groups | |
| Reactivity | Reacts with thiol groups (cysteines) | |
| Spacer | 19-unit polyethylene glycol (PEG) | N/A |
| Solubility | Soluble in aqueous solutions and polar organic solvents | N/A |
Hypothetical Application: Development of a Covalent PROTAC Targeting Target-X
In this hypothetical application, we aim to develop a PROTAC to degrade Target-X, a protein implicated in a disease pathway. Target-X has a non-essential cysteine residue near the binding pocket of a known small molecule inhibitor. The strategy is to create a covalent PROTAC by linking the inhibitor to an E3 ligase ligand via this compound. One maleimide group will react with a thiol-modified inhibitor, and the other will react with a thiol-containing E3 ligase ligand.
PROTAC Design and Synthesis Workflow
The development of the hypothetical Target-X degrading PROTAC follows a structured workflow, from initial design to cellular evaluation.
Experimental Protocols
The following are generalized protocols that can be adapted for the synthesis and evaluation of a PROTAC utilizing the this compound linker.
Protocol 1: Synthesis of a Covalent PROTAC with this compound
This protocol describes a two-step conjugation strategy for synthesizing a PROTAC using this compound.
Step 1: Conjugation of Thiol-Modified Target-X Ligand to this compound
-
Reagents and Materials:
-
Thiol-modified Target-X Ligand (1.0 eq)
-
This compound (1.2 eq)
-
Anhydrous, amine-free solvent (e.g., DMF or DMSO)
-
Inert atmosphere (Nitrogen or Argon)
-
Reaction vessel
-
-
Procedure:
-
Dissolve the thiol-modified Target-X ligand in the anhydrous solvent under an inert atmosphere.
-
Add the this compound to the solution and stir.
-
Allow the reaction to proceed at room temperature for 2-4 hours. The maleimide-thiol reaction is typically rapid.
-
Monitor the reaction progress by LC-MS to confirm the formation of the mono-conjugated product.
-
Once the reaction is complete, the crude product can be purified by reverse-phase HPLC to isolate the Ligand-PEG19-Maleimide intermediate.
-
Step 2: Conjugation of Thiol-Modified E3 Ligase Ligand
-
Reagents and Materials:
-
Purified Ligand-PEG19-Maleimide intermediate (1.0 eq)
-
Thiol-modified E3 Ligase Ligand (e.g., a derivative of VHL or CRBN ligand with a free thiol) (1.1 eq)
-
Anhydrous, amine-free solvent (e.g., DMF or DMSO)
-
Inert atmosphere (Nitrogen or Argon)
-
Reaction vessel
-
-
Procedure:
-
Dissolve the purified Ligand-PEG19-Maleimide intermediate in the anhydrous solvent under an inert atmosphere.
-
Add the thiol-modified E3 ligase ligand to the solution and stir.
-
Allow the reaction to proceed at room temperature for 2-4 hours.
-
Monitor the reaction by LC-MS to confirm the formation of the final PROTAC conjugate.
-
Upon completion, purify the final PROTAC molecule by reverse-phase HPLC. Characterize the final product by high-resolution mass spectrometry and NMR.
-
Protocol 2: In Vitro Target Protein Degradation Assay (Western Blot)
This protocol is to assess the ability of the synthesized PROTAC to induce the degradation of Target-X in a cellular context.
-
Reagents and Materials:
-
Cells expressing Target-X
-
Synthesized PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
PBS (phosphate-buffered saline)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Target-X
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle-only control.
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding loading buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against Target-X and the loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Image the blot and quantify the band intensities to determine the extent of Target-X degradation.
-
Data Presentation
The following tables present hypothetical quantitative data for the Target-X degrading PROTAC.
Table 1: Hypothetical Binding Affinities
| Component | Binding Affinity (Kd) | Method |
| Target-X Ligand to Target-X | 50 nM | Isothermal Titration Calorimetry (ITC) |
| E3 Ligase Ligand to E3 Ligase | 200 nM | Surface Plasmon Resonance (SPR) |
| PROTAC to Target-X | 75 nM | SPR |
| PROTAC to E3 Ligase | 250 nM | SPR |
Table 2: Hypothetical Degradation Potency and Efficacy
| Cell Line | DC50 (Degradation Concentration 50%) | Dmax (Maximum Degradation) | Time Point |
| Cell Line A | 100 nM | >90% | 24 hours |
| Cell Line B | 250 nM | >85% | 24 hours |
Signaling Pathway and Mechanism of Action
The fundamental mechanism of action for a PROTAC involves hijacking the ubiquitin-proteasome pathway.
Conclusion
This compound is a versatile homobifunctional linker well-suited for the development of covalent PROTACs targeting proteins with accessible cysteine residues. Its hydrophilic PEG spacer can confer favorable physicochemical properties to the resulting PROTAC, potentially enhancing solubility and cell permeability. While specific examples of its application in the literature are scarce, the general principles of PROTAC design and evaluation provide a solid framework for its use. The hypothetical application and generalized protocols presented here serve as a guide for researchers interested in exploring the potential of this compound in their targeted protein degradation research. It is crucial to empirically optimize the linker length and attachment points for each specific target and E3 ligase pair to achieve maximal degradation efficacy.
References
Application Notes and Protocols for the Purification of Bis-Maleimide-PEG19 Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the purification of molecules conjugated using Bis-Maleimide-PEG19 (Bis-Mal-PEG19). The primary goal is to separate the desired bis-conjugated product from starting materials such as the unconjugated molecule, free this compound, and partially conjugated species. The selection of the appropriate purification technique is critical and depends on the specific physicochemical properties of the conjugate and impurities.
Introduction to this compound Conjugation and Purification Challenges
This compound is a homobifunctional crosslinker containing two maleimide groups at the termini of a 19-unit polyethylene glycol (PEG) chain.[1][2] The maleimide groups react specifically with thiol (sulfhydryl) groups to form stable thioether bonds.[1] This linker is frequently used in bioconjugation to crosslink two thiol-containing molecules, such as proteins, peptides, or other custom molecules for various applications in research and drug development.
The PEGylation process, including conjugation with this compound, often results in a heterogeneous mixture.[] This mixture can contain the desired bis-conjugated product, mono-conjugated species, unreacted starting molecules, excess PEG linker, and potential side-products. Effective purification strategies are therefore essential to isolate the desired conjugate with high purity.[] Chromatographic techniques are the most common and effective methods for this purpose.
Chromatographic Purification Techniques
Several high-performance liquid chromatography (HPLC) based techniques are suitable for the purification of this compound conjugates. The choice of method depends on the differences in physicochemical properties (size, charge, hydrophobicity) between the desired product and the impurities.
Size Exclusion Chromatography (SEC)
Principle: SEC separates molecules based on their hydrodynamic radius (size) in solution. Larger molecules elute earlier from the column, while smaller molecules penetrate the pores of the stationary phase and elute later.
Application for this compound Conjugates: SEC is highly effective for removing unreacted small molecules and excess this compound from the larger conjugated product. It is often used as an initial clean-up step. For SEC to be effective in separating the native molecule from its PEGylated counterpart, a significant difference in molecular weight, typically at least two-fold, is recommended.
Ion-Exchange Chromatography (IEX)
Principle: IEX separates molecules based on their net surface charge. The PEG chains in a conjugate can shield the surface charges of the molecule, altering its interaction with the ion-exchange resin. This change in charge interaction allows for the separation of the PEGylated conjugate from the unreacted molecule.
Application for this compound Conjugates: IEX is a powerful technique for separating species with different degrees of PEGylation (e.g., mono- vs. bis-conjugated) and even positional isomers, as the location of the PEG chain can affect the overall surface charge. Both anion-exchange (AEX) and cation-exchange (CEX) chromatography can be employed, depending on the isoelectric point (pI) of the molecule.
Hydrophobic Interaction Chromatography (HIC)
Principle: HIC separates molecules based on their hydrophobicity. Molecules are loaded onto the column in a high-salt buffer, which promotes hydrophobic interactions with the stationary phase. Elution is achieved by decreasing the salt concentration.
Application for this compound Conjugates: Although PEG is hydrophilic, the overall hydrophobicity of the conjugate can be different from the unconjugated molecule. HIC can serve as a complementary purification method to IEX. It is a less denaturing chromatography technique compared to reversed-phase chromatography.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle: RP-HPLC separates molecules based on their hydrophobicity using a non-polar stationary phase and a polar mobile phase. Elution is typically achieved by increasing the concentration of an organic solvent in the mobile phase.
Application for this compound Conjugates: RP-HPLC offers high resolution and is particularly effective for separating molecules with small differences in hydrophobicity, such as positional isomers of PEGylated conjugates. It can also be used to separate mono- and bis-maleimide PEGs after derivatization. However, the use of organic solvents may lead to denaturation of protein-based molecules.
Data Presentation: Comparison of Purification Techniques
| Technique | Principle of Separation | Primary Application for this compound Conjugates | Advantages | Limitations |
| Size Exclusion Chromatography (SEC) | Hydrodynamic Radius (Size) | Removal of excess, unreacted PEG linker and small molecules. | Gentle, non-denaturing conditions; predictable separation based on size. | Low resolution for species of similar size; not suitable for separating isomers. |
| Ion-Exchange Chromatography (IEX) | Net Surface Charge | Separation of mono- vs. bis-conjugated species; purification from unreacted charged molecules. | High capacity; high resolution for charge variants. | Dependent on the charge properties of the molecule; PEG can shield charges. |
| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity | Orthogonal purification step to IEX; purification under non-denaturing conditions. | Less denaturing than RP-HPLC; can be used after high-salt elution from IEX. | Lower capacity and resolution compared to IEX for some applications. |
| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | High-resolution separation of isomers and closely related species. | High resolving power; excellent for analytical purity checks. | Can cause denaturation of proteins due to organic solvents. |
Experimental Workflow for Conjugation and Purification
The general workflow for producing and purifying this compound conjugates involves the reaction of thiol-containing molecules with the PEG linker, followed by one or more chromatographic purification steps to isolate the desired product.
Caption: Workflow for this compound conjugation and subsequent purification.
Experimental Protocols
The following are generalized protocols that should be optimized for the specific molecule and conjugate.
Protocol 1: Purification of a this compound Conjugate using Size Exclusion Chromatography (SEC)
This protocol is designed to separate the PEGylated conjugate from smaller, unreacted components.
1. Materials:
- SEC column (e.g., Superdex 200, TSKgel G3000SWXL)
- HPLC or FPLC system
- Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or another suitable buffer.
- Crude conjugation reaction mixture
- UV detector
2. Methodology:
- Equilibrate the SEC column with at least two column volumes of the mobile phase at a flow rate appropriate for the column (e.g., 1.0 mL/min for a 7.8 x 300 mm column).
- Prepare the sample by filtering it through a 0.22 µm filter to remove any particulate matter.
- Inject an appropriate volume of the filtered sample onto the column. The injection volume should not exceed 1-2% of the total column volume for optimal resolution.
- Elute the sample isocratically with the mobile phase.
- Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 280 nm for proteins, or a wavelength specific to the conjugated molecule).
- Collect fractions corresponding to the different peaks. The first major peak is typically the aggregated species, followed by the desired conjugate, the unconjugated molecule, and finally the excess PEG linker.
- Analyze the collected fractions for purity using methods such as SDS-PAGE or analytical HPLC.
Protocol 2: Purification of a this compound Conjugate using Ion-Exchange Chromatography (IEX)
This protocol separates the conjugate from the native molecule based on differences in surface charge.
1. Materials:
- Anion-exchange (e.g., Q-sepharose) or Cation-exchange (e.g., SP-sepharose) column
- HPLC or FPLC system
- Buffer A (Binding buffer): Low salt concentration (e.g., 20 mM Tris-HCl, pH 8.0 for AEX)
- Buffer B (Elution buffer): High salt concentration (e.g., 20 mM Tris-HCl + 1 M NaCl, pH 8.0 for AEX)
- Crude conjugation reaction mixture (buffer exchanged into Buffer A)
- UV detector
2. Methodology:
- Equilibrate the IEX column with Buffer A until a stable baseline is achieved.
- Load the buffer-exchanged sample onto the column.
- Wash the column with Buffer A to remove any unbound material.
- Elute the bound species using a linear gradient of Buffer B (e.g., 0-100% Buffer B over 20 column volumes).
- Monitor the elution profile with a UV detector. The PEGylated conjugate is expected to elute at a different salt concentration than the unconjugated molecule.
- Collect fractions across the elution peak(s).
- Analyze the fractions for purity and identify the fractions containing the desired bis-conjugated product.
Protocol 3: Purification of a this compound Conjugate using Reversed-Phase HPLC (RP-HPLC)
This protocol is suitable for high-resolution separation of small molecule or peptide conjugates.
1. Materials:
- C18 or C8 reversed-phase column
- HPLC system
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
- Mobile Phase B: 0.1% TFA in acetonitrile
- Crude conjugation reaction mixture
- UV detector
2. Methodology:
- Equilibrate the RP-HPLC column with a low percentage of Mobile Phase B (e.g., 5%).
- Inject the filtered sample onto the column.
- Elute the sample using a linear gradient of Mobile Phase B (e.g., 5-95% B over 30-60 minutes). The gradient should be optimized to achieve the best separation.
- Monitor the elution at a suitable UV wavelength.
- Collect fractions corresponding to the desired conjugate peak.
- Remove the organic solvent and TFA from the collected fractions, typically by lyophilization.
Logical Relationship of Purification Method Selection
The choice of purification strategy often involves a multi-step process to achieve high purity. The following diagram illustrates a decision-making process for selecting the appropriate purification techniques.
Caption: Decision tree for selecting a purification strategy.
By systematically applying these techniques and protocols, researchers can effectively purify this compound conjugates to the high degree of homogeneity required for downstream applications in research, diagnostics, and therapeutics.
References
Application Notes and Protocols for Bis-Maleimide-PEG19 (Bis-Mal-PEG19)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures and critical information for the effective storage, handling, and utilization of Bis-Maleimide-PEG19 (Bis-Mal-PEG19), a homobifunctional crosslinking agent. This reagent is instrumental in the fields of bioconjugation, drug delivery, and material science, enabling the covalent linkage of molecules containing sulfhydryl (thiol) groups.
Product Information and Storage
This compound is a polyethylene glycol (PEG) linker with a maleimide group at each end of a 19-unit PEG chain. The maleimide groups selectively react with thiols to form stable thioether bonds, making it an ideal crosslinker for proteins, peptides, and other thiol-containing biomolecules. The hydrophilic PEG spacer enhances the solubility of the resulting conjugate and can reduce steric hindrance.
Table 1: Physicochemical Properties and Storage of this compound
| Property | Value | References |
| Molecular Weight | ~1199.4 g/mol | [1] |
| Purity | ≥95% | |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in water, DMSO, DMF, and DCM | [3] |
| Storage Conditions | Store at -20°C in a sealed container, protected from light and moisture. | [2][4] |
| Shipping Conditions | Shipped at ambient temperature. | |
| Handling | Allow the reagent to warm to room temperature before opening the vial to prevent moisture condensation. Use anhydrous solvents for stock solutions. Avoid prolonged exposure to moisture. |
Experimental Protocols
The following protocols provide a general framework for using this compound in bioconjugation experiments. Optimization of reaction conditions, such as molar ratios, concentration, and incubation time, may be necessary for specific applications.
Preparation of Reagents
-
Reaction Buffer: A phosphate-buffered saline (PBS) or other thiol-free buffer with a pH between 6.5 and 7.5 is recommended for optimal maleimide-thiol conjugation. Buffers should be degassed to minimize oxidation of thiols.
-
This compound Stock Solution: Prepare a stock solution of this compound in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. For example, a 10 mM stock solution can be prepared.
-
Thiol-Containing Molecule Solution: Dissolve the thiol-containing protein or peptide in the reaction buffer. The concentration should be determined based on the specific experiment. If the protein contains disulfide bonds that need to be reduced to generate free thiols, a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) can be used. TCEP is advantageous as it does not contain a thiol and does not need to be removed before adding the maleimide reagent. If DTT (dithiothreitol) is used, it must be removed before the conjugation reaction.
General Protocol for Crosslinking Two Thiol-Containing Molecules
This protocol describes the crosslinking of a protein with available cysteine residues.
-
Protein Preparation: Dissolve the protein in the reaction buffer (e.g., PBS, pH 7.2) to a final concentration of 1-10 mg/mL.
-
(Optional) Reduction of Disulfide Bonds: If necessary, add a 10- to 100-fold molar excess of TCEP to the protein solution. Incubate for 20-30 minutes at room temperature.
-
Conjugation Reaction: Add the this compound stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the crosslinker over the protein. The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring. Protect the reaction from light, especially if working with fluorescently labeled molecules.
-
Quenching the Reaction (Optional): To stop the reaction, a small molecule thiol, such as cysteine or β-mercaptoethanol, can be added to react with any excess maleimide groups.
-
Purification of the Conjugate: The crosslinked product can be purified from unreacted reagents and byproducts using size-exclusion chromatography (SEC), dialysis, or high-performance liquid chromatography (HPLC).
Table 2: Key Parameters for Maleimide-Thiol Conjugation
| Parameter | Recommended Range/Condition | Rationale and Considerations | References |
| pH | 6.5 - 7.5 | Optimal for selective reaction with thiols. Below pH 6.5, the reaction is slow. Above pH 7.5, reaction with amines can occur. | |
| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 (for labeling) | An excess of maleimide drives the reaction to completion. For crosslinking, the ratio should be optimized. For a small peptide, a 2:1 ratio was optimal, while for a larger nanobody, a 5:1 ratio was better. | |
| Reaction Time | 2-4 hours at room temperature or overnight at 4°C | Reaction kinetics can be fast for small molecules but slower for larger proteins. Time-course experiments are recommended for optimization. | |
| Temperature | 4°C to Room Temperature | Lower temperatures slow the reaction rate and may require longer incubation times. |
Quantitative Data and Stability
The efficiency of the conjugation and the stability of the resulting thioether bond are critical for the success of the application.
Table 3: Factors Affecting Conjugation Efficiency and Stability
| Factor | Effect on Efficiency/Stability | Recommendations | References |
| Maleimide Hydrolysis | Maleimide groups can hydrolyze in aqueous solutions, especially at higher pH, rendering them unreactive. | Prepare stock solutions in anhydrous solvents and use them immediately. Store maleimide-functionalized molecules at 4°C for short periods. | |
| Thiol Oxidation | Thiols can oxidize to form disulfide bonds, which are unreactive with maleimides. | Degas buffers and work with solutions on ice to slow oxidation. The use of a non-thiol reducing agent like TCEP can maintain thiols in their reduced state. | |
| Retro-Michael Reaction | The thioether bond can undergo a retro-Michael reaction, leading to dissociation of the conjugate, especially in the presence of other thiols like glutathione in vivo. | The thiosuccinimide ring can be hydrolyzed by incubation at a slightly alkaline pH (e.g., pH 9.0) to form a more stable ring-opened product. | |
| Storage of Conjugate | For long-term storage, the addition of stabilizers like BSA and sodium azide is recommended. Storage at 4°C or -20°C (with glycerol) is advised. | For long-term storage, add 5-10 mg/mL BSA and 0.01-0.03% sodium azide. For storage at -20°C, add glycerol to a final concentration of 50%. |
Visualizations
Experimental Workflow for Protein Crosslinking
Caption: A typical experimental workflow for protein crosslinking using this compound.
Logical Relationship of Factors in Maleimide-Thiol Conjugation
Caption: Key factors influencing the success of maleimide-thiol conjugation reactions.
Application in Antibody-Drug Conjugate (ADC) Formation
Caption: Formation and mechanism of action of an antibody-drug conjugate using a PEG linker.
References
Troubleshooting & Optimization
Technical Support Center: Preventing Aggregation During Bis-Mal-PEG19 Conjugation
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and detailed protocols to address the common challenge of aggregation during Bis-Mal-PEG19 conjugation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound, or Bis-Maleimide-Polyethylene Glycol 19, is a homobifunctional crosslinker. It consists of a 19-unit polyethylene glycol (PEG) spacer with a reactive maleimide group at each end. Maleimide groups react specifically with free sulfhydryl (thiol) groups, commonly found on cysteine residues of proteins and peptides, to form stable thioether bonds.[1] Its primary use is in bioconjugation to link two thiol-containing molecules or to induce intramolecular crosslinking within a single molecule. The hydrophilic PEG spacer enhances the solubility of the resulting conjugate.[2]
Q2: What are the primary causes of protein aggregation during conjugation with this compound?
Protein aggregation during this process is a multifactorial issue, with the most common causes being:
-
Intermolecular Cross-linking : The bifunctional nature of the linker is the most direct cause. One end of the PEG linker can bind to one protein molecule and the other end to a second protein molecule, leading to a chain reaction of cross-linking that forms large, often insoluble, aggregates.[3]
-
High Protein Concentration : When protein molecules are in close proximity, the probability of intermolecular cross-linking increases significantly compared to intramolecular reactions.[3]
-
Suboptimal Reaction Conditions : Factors such as pH, temperature, and buffer composition can compromise protein stability.[3] Deviations from a protein's optimal stability range can expose hydrophobic regions, promoting non-specific protein-protein interactions and aggregation.
-
Physical Stress : Agitation or shear stress introduced during the mixing of reagents can cause protein denaturation and subsequent aggregation.
Q3: How does the stability of the maleimide group affect the reaction?
The maleimide group is susceptible to hydrolysis, a reaction where the maleimide ring opens in the presence of water to form a non-reactive maleamic acid derivative. This is a critical concern because hydrolyzed maleimide will not react with thiols, leading to failed or inefficient conjugation. The rate of hydrolysis is significantly influenced by:
-
pH : The hydrolysis rate increases dramatically at pH values above 7.5.
-
Temperature : Higher temperatures accelerate the rate of hydrolysis.
-
Aqueous Exposure : Prolonged storage of maleimide reagents in aqueous solutions should be avoided.
Q4: What is the optimal pH for the maleimide-thiol conjugation reaction?
The optimal pH range for the reaction between a maleimide group and a sulfhydryl group is between 6.5 and 7.5. Within this window, the reaction is highly selective for thiols. At a pH of 7.0, the reaction with thiols is about 1,000 times faster than with amines (like those on lysine residues). Above pH 7.5, the competing reaction with amines becomes more significant, and the rate of maleimide hydrolysis increases.
Q5: How can I detect and quantify protein aggregation?
Several analytical techniques can be used to monitor aggregation:
-
Visual Observation : The simplest method is to check for turbidity, precipitation, or visible particulate matter.
-
UV-Vis Spectrophotometry : An increase in light scattering can be detected as abnormally high absorbance readings, particularly at wavelengths like 340 nm.
-
Size Exclusion Chromatography (SEC) : This is a powerful method to separate and quantify monomers, dimers, and larger soluble aggregates. Aggregates will appear as peaks eluting earlier than the monomeric protein.
-
Dynamic Light Scattering (DLS) : DLS measures the size distribution of particles in a solution and can detect the formation of larger aggregate species.
Troubleshooting Guide: Aggregation Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Immediate precipitation after adding the this compound solution. | Solvent Shock : The organic solvent (e.g., DMSO) used to dissolve the linker is denaturing the protein.High Local Concentration : A high concentration of the crosslinker upon addition is causing rapid, uncontrolled cross-linking. | Minimize the volume of organic solvent to 5% or less of the total reaction volume.Add the linker solution slowly and dropwise to the protein solution while stirring gently. |
| Gradual increase in turbidity during the reaction. | Intermolecular Cross-linking : Reaction conditions favor the linking of separate protein molecules.Suboptimal Buffer Conditions : The pH or buffer composition is destabilizing the protein over the course of the reaction. | Optimize the protein concentration and PEG:protein molar ratio (see Table 1).Lower the reaction temperature to 4°C to slow the reaction rate.Add stabilizing excipients to the buffer (see Table 2).Ensure the reaction pH is within the optimal range for both the conjugation reaction (6.5-7.5) and protein stability. |
| Low conjugation efficiency accompanied by aggregation. | Maleimide Hydrolysis : The linker was inactivated due to improper storage or preparation.Thiol Oxidation : Free sulfhydryl groups on the protein have formed disulfide bonds and are unavailable for reaction. | Prepare the this compound solution in anhydrous DMSO or DMF immediately before use.Verify the reaction buffer pH is below 7.5.Degas the reaction buffer to remove oxygen.If necessary, pre-treat the protein with a reducing agent like TCEP (see Protocol 3). |
| Aggregation observed during purification or storage . | Conjugate Instability : The final conjugate is less stable than the native protein.Inappropriate Buffer : The purification or storage buffer is not optimal for the conjugate. | Screen for an optimal storage buffer, varying pH, ionic strength, and excipients.Perform purification steps at a lower temperature (4°C).Store the final conjugate at the lowest practical concentration and aliquot into single-use volumes to avoid freeze-thaw cycles. |
Data Presentation
Table 1: Recommended Starting Parameters for Optimizing Conjugation
| Parameter | Recommended Range | Rationale |
| Protein Concentration | 0.5 - 5 mg/mL | Lower concentrations reduce the likelihood of intermolecular interactions. |
| PEG:Protein Molar Ratio | 5:1 to 20:1 | A molar excess of the linker can be necessary, but should be optimized empirically. |
| Reaction pH | 6.5 - 7.5 | Maximizes thiol selectivity while minimizing maleimide hydrolysis and side reactions. |
| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures slow the reaction, which can favor controlled conjugation over aggregation. |
| Reaction Time | 2-4 hours at RT, or overnight at 4°C | Must be optimized; longer times increase risk of hydrolysis and aggregation. |
Table 2: Common Stabilizing Excipients to Prevent Aggregation.
| Excipient Class | Example | Typical Concentration | Mechanism of Action |
| Sugars / Polyols | Sucrose, Trehalose, Glycerol | 5-10% (w/v) | Acts as a protein stabilizer through preferential exclusion. |
| Amino Acids | L-Arginine, Glycine | 50-100 mM | Suppresses non-specific protein-protein interactions. |
| Non-ionic Surfactants | Polysorbate 20 (Tween-20) | 0.01-0.05% (v/v) | Reduces surface tension and prevents surface-induced aggregation. |
Table 3: pH-Dependent Stability of Maleimide Groups
The stability of the maleimide group is highly dependent on pH. Hydrolysis renders the group inactive for conjugation.
| pH | Half-life of Maleimide Group | Implication for Conjugation |
| 6.5 | Very Stable (> 10 hours) | Optimal for selective and efficient thiol conjugation. |
| 7.5 | Moderately Stable (~ 4-6 hours) | Reaction should be completed within a few hours to avoid significant hydrolysis. |
| 8.5 | Low Stability (< 1 hour) | High risk of hydrolysis and competing side reactions with amines. Not recommended. |
| (Data is generalized based on typical maleimide hydrolysis kinetics.) |
Experimental Protocols
Protocol 1: Preparation of Reagents
-
Protein Preparation :
-
Dissolve or dialyze the protein into a suitable conjugation buffer (e.g., 100 mM Phosphate Buffer with 150 mM NaCl, pH 7.2).
-
The protein concentration should be between 1-10 mg/mL.
-
It is highly recommended to degas the buffer by vacuum or by bubbling with an inert gas (e.g., argon or nitrogen) to prevent the oxidation of thiols.
-
-
This compound Stock Solution Preparation :
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a stock solution (e.g., 10 mM) by dissolving the reagent in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Vortex briefly to ensure the solution is homogeneous. Do not store the stock solution in the solvent for extended periods.
-
Protocol 2: General this compound Conjugation
-
Initiate Reaction : Add the required volume of the this compound stock solution to the protein solution to achieve the desired molar ratio.
-
Standard Addition : Add the entire volume of the PEG solution at once.
-
Stepwise Addition (Recommended to reduce aggregation) : Add the PEG solution in several small aliquots over 30-60 minutes while gently stirring.
-
-
Incubation : Incubate the reaction mixture under one of the following conditions:
-
2-4 hours at room temperature.
-
Overnight at 4°C.
-
Protect the reaction from light if any components are light-sensitive.
-
-
Quenching (Optional) : To stop the reaction, a small molar excess of a thiol-containing compound like L-cysteine or beta-mercaptoethanol can be added to react with any remaining maleimide groups.
-
Purification : Remove unreacted this compound and reaction byproducts from the conjugate. Common methods include:
-
Size Exclusion Chromatography (SEC) / Gel Filtration (e.g., Sephadex G-25 column).
-
Dialysis or diafiltration against the desired storage buffer.
-
Protocol 3: Optional - Reduction of Protein Disulfide Bonds
This protocol is necessary only if the protein's cysteine residues are involved in disulfide bonds.
-
Prepare Protein : Dissolve the protein in a degassed buffer as described in Protocol 1.
-
Add Reducing Agent : Add a 10-100 fold molar excess of tris(2-carboxyethyl)phosphine (TCEP) to the protein solution. TCEP is recommended because it does not contain thiols and does not need to be removed prior to adding the maleimide reagent.
-
Incubate : Incubate the mixture for 20-30 minutes at room temperature.
-
Proceed to Conjugation : The protein solution containing reduced thiols is now ready for the conjugation reaction as described in Protocol 2. If a thiol-containing reducing agent like DTT was used, it must be completely removed by dialysis or a desalting column before adding the this compound.
Visualizations
Caption: Troubleshooting decision tree for aggregation issues.
Caption: Experimental workflow for this compound conjugation.
Caption: Mechanism of aggregation via intermolecular cross-linking.
References
Technical Support Center: Troubleshooting Low Yield in Bis-Mal-PEG19 Reactions
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in Bis-Maleimide-PEG19 (Bis-Mal-PEG19) reactions.
Frequently Asked Questions (FAQs)
General Reaction Chemistry
Q1: What is the fundamental reaction mechanism for this compound conjugation?
The primary reaction mechanism is a Michael addition, where the maleimide groups at each end of the PEG19 linker react with free sulfhydryl (thiol) groups, typically from cysteine residues on proteins or peptides.[1][2][3] This forms a stable thioether bond.[2] The reaction is highly efficient and chemoselective for thiols within a specific pH range.[4]
Q2: What is the optimal pH for a this compound reaction, and why is it critical?
The optimal pH range for maleimide-thiol conjugation is between 6.5 and 7.5. Within this range, the reaction is highly selective for thiol groups. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines (e.g., from lysine residues).
-
Below pH 6.5: The concentration of the reactive thiolate anion (S-) decreases, which significantly slows down the reaction rate.
-
Above pH 7.5: The maleimide group becomes more susceptible to hydrolysis, and side reactions with primary amines become more prevalent, leading to a loss of selectivity and the formation of undesirable byproducts.
Troubleshooting Low Conjugation Efficiency
Q3: I am observing very low or no conjugation. What are the most likely causes?
Several factors could lead to low or no conjugation. The most common issues are:
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Hydrolysis of the Maleimide Reagent: Maleimide groups are susceptible to hydrolysis in aqueous solutions, especially at higher pH. If the maleimide ring opens due to hydrolysis before the reaction, it becomes unreactive towards thiols.
-
Absence of Free Thiols: The target molecule may have its cysteine residues present as disulfide bonds (-S-S-), which are unreactive with maleimides. These must be reduced to free thiols (-SH) before the reaction.
-
Re-oxidation of Thiols: Free thiols can re-oxidize to form disulfide bonds, particularly in the presence of oxygen.
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Incorrect Stoichiometry: An insufficient molar excess of the this compound reagent can lead to incomplete conjugation.
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Presence of Competing Nucleophiles: Buffers containing primary or secondary amines, or other thiol-containing compounds (like DTT), can compete with the target molecule for the maleimide groups.
Q4: My protein has disulfide bonds. How should I prepare it for conjugation?
It is essential to reduce the disulfide bonds to generate free thiol groups.
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Recommended Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) is highly recommended because it is an effective reducing agent that does not contain a thiol group itself, and therefore does not need to be removed before adding the maleimide reagent.
-
Alternative Reducing Agent: Dithiothreitol (DTT) is also a strong reducing agent but contains thiol groups. If DTT is used, it must be completely removed (e.g., via dialysis or desalting columns) before adding the this compound, as it will compete in the reaction.
Q5: What molar ratio of this compound to my molecule should I use?
A molar excess of the maleimide reagent is typically used to drive the reaction to completion.
-
Starting Point: For labeling proteins, a 10 to 20-fold molar excess of the maleimide reagent is a common starting point.
-
Optimization: The optimal ratio can be highly dependent on the specific molecule and may need to be determined empirically through small-scale optimization experiments.
Dealing with Side Reactions
Q6: What are the common side reactions in maleimide chemistry, and how can I minimize them?
The most common side reactions are:
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Hydrolysis: The maleimide ring can open in the presence of water, especially at pH values above 7.5. To minimize this, prepare aqueous solutions of this compound immediately before use and maintain the reaction pH between 6.5 and 7.5.
-
Reaction with Amines: Above pH 7.5, maleimides can react with primary amines, such as the side chain of lysine residues. Sticking to the optimal pH range of 6.5-7.5 ensures high chemoselectivity for thiols.
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Retro-Michael Reaction: The formed thiosuccinimide linkage can be reversible, especially in the presence of other thiols. This can lead to "payload migration" in vivo. To mitigate this, some protocols suggest a post-conjugation hydrolysis step to open the succinimide ring, which forms a more stable product.
-
Thiazine Rearrangement: If conjugating to a peptide with an unprotected N-terminal cysteine, a rearrangement can occur to form a thiazine structure. This is more prominent at neutral or higher pH. Performing the conjugation at a more acidic pH (e.g., pH < 6.5) can help prevent this.
Purification Challenges
Q7: I'm having trouble purifying my final PEGylated conjugate. What are the common challenges and recommended methods?
Purification of PEGylated proteins can be challenging due to the presence of unreacted starting materials, byproducts, and different PEGylated species (e.g., mono- vs. di-conjugated).
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Size Exclusion Chromatography (SEC): This is a very common method for separating PEGylated proteins from unreacted, smaller molecules like the native protein and excess PEG reagent, based on their hydrodynamic radius. However, it may not be effective at separating species with similar sizes.
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Ion Exchange Chromatography (IEX): This is often the method of choice. The PEG chains can shield the charges on the protein surface, altering its interaction with the IEX resin. This allows for the separation of native protein from PEGylated versions and can sometimes separate species with different degrees of PEGylation.
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Hydrophobic Interaction Chromatography (HIC): This method can be a useful supplementary tool but may have lower capacity and resolution for PEGylated proteins.
-
Reverse Phase Chromatography (RPC): RPC is often used for analytical-scale separation of positional isomers and is effective for purifying smaller peptides and proteins.
Storage and Handling of Reagents
Q8: How should I store and handle my this compound reagent to ensure its reactivity?
Proper storage and handling are critical to prevent degradation of the maleimide groups.
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Storage of Solid Reagent: Store the solid this compound at -20°C, protected from light and moisture.
-
Preparing Stock Solutions: Do not store maleimide-containing reagents in aqueous solutions. Prepare stock solutions in a dry, water-miscible, biocompatible solvent like anhydrous DMSO or DMF. These stock solutions can typically be stored at -20°C for up to one month, protected from light.
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Handling: Before opening the vial, allow the reagent to fully equilibrate to room temperature to prevent condensation of moisture, which can cause hydrolysis. Prepare aqueous dilutions of the reagent immediately before use.
Quantitative Data Summary
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range | Rationale & Notes |
|---|---|---|
| pH | 6.5 - 7.5 | Optimal for chemoselective reaction with thiols. Reaction with amines and hydrolysis are minimized. |
| Molar Excess of this compound | 10 - 20 fold (starting point) | Drives the reaction to completion. The optimal ratio should be determined empirically. |
| Reaction Temperature | Room Temperature (or 2-8°C) | Reaction typically proceeds efficiently at room temperature. Lower temperatures can be used to slow down potential side reactions. |
| Reaction Time | 2 hours to overnight | Incubation time can be optimized. Longer times may be needed at lower temperatures or concentrations. |
Table 2: Common Buffers for Maleimide Conjugation
| Recommended Buffers | Buffers to Avoid |
|---|---|
| PBS (Phosphate-Buffered Saline) | Buffers containing primary or secondary amines (e.g., Tris, unless at a pH where the amine is protonated) |
| HEPES | Buffers containing thiols (e.g., DTT, 2-Mercaptoethanol) |
| Phosphate Buffers | |
Experimental Protocols
Protocol 1: Reduction of Protein Disulfide Bonds with TCEP
-
Prepare Protein Solution: Dissolve the protein containing disulfide bonds in a degassed reaction buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2) to a concentration of 1-10 mg/mL.
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Prepare TCEP Stock Solution: Prepare a 10 mM TCEP stock solution in the same reaction buffer.
-
Add TCEP to Protein: Add the TCEP stock solution to the protein solution to achieve a final 10-100 fold molar excess of TCEP over the protein.
-
Incubate: Incubate the reaction mixture for 20-60 minutes at room temperature to ensure complete reduction of the disulfide bonds.
-
Proceed to Conjugation: The reduced protein is now ready for immediate use in the conjugation reaction. TCEP does not need to be removed.
Protocol 2: General this compound Conjugation
-
Prepare this compound Stock Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. Vortex to ensure it is fully dissolved.
-
Combine Reactants: To the solution of the reduced, thiol-containing molecule (at pH 7.0-7.5), add the desired molar excess (e.g., 10-20 fold) of the this compound stock solution.
-
Incubate: Gently mix the reaction and protect it from light. Incubate at room temperature for 2 hours or overnight at 2-8°C.
-
Quench Reaction (Optional): The reaction can be quenched by adding a small molecule thiol, such as cysteine or 2-mercaptoethanol, to react with any excess maleimide groups.
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Purify Conjugate: Purify the final conjugate from excess this compound and other reaction components using an appropriate method such as Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX).
Visualizations
Diagrams of Workflows and Reactions
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting decision tree for low yield in this compound reactions.
Caption: Desired reaction pathway and potential side reactions.
References
Technical Support Center: Optimizing Maleimide-Thiol Conjugation with Bis-Mal-PEG19
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the pH for maleimide-thiol conjugation using Bis-Mal-PEG19.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for maleimide-thiol conjugation?
The optimal pH range for the reaction between a maleimide and a thiol is 6.5-7.5.[1][2][3] Within this range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while minimizing side reactions.[4] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity.[2]
Q2: What happens if the pH is too low?
If the pH is below 6.5, the rate of the conjugation reaction will be significantly slower. This is because the thiol group (R-SH) is less likely to be in its more reactive thiolate anion form (R-S⁻).
Q3: What are the risks of using a pH above 7.5?
A pH above 7.5 increases the risk of two primary side reactions:
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Reaction with amines: The maleimide group can start to react with primary amines, such as the side chain of lysine residues, leading to a loss of selectivity.
-
Maleimide hydrolysis: The maleimide ring can be hydrolyzed, opening it up to form a non-reactive maleamic acid derivative. This susceptibility to hydrolysis increases with higher pH.
Q4: Can the reaction with an N-terminal cysteine cause problems?
Yes, conjugating a maleimide to a peptide or protein with an unprotected N-terminal cysteine can lead to a side reaction called thiazine rearrangement, especially at neutral or higher pH. To avoid this, it is recommended to perform the conjugation at a more acidic pH (e.g., pH 5.0) to keep the N-terminal amine protonated and less nucleophilic, or to acetylate the N-terminal cysteine.
Q5: How should I prepare my thiol-containing molecule for conjugation?
Thiol groups can oxidize to form disulfide bonds, which are unreactive with maleimides. To ensure the availability of free thiols, disulfide bonds may need to be reduced.
-
TCEP (tris(2-carboxyethyl)phosphine) is often the preferred reducing agent because it is effective over a wide pH range and does not contain a thiol group itself, meaning it doesn't need to be removed before adding the maleimide reagent.
-
DTT (dithiothreitol) is also a strong reducing agent, but it contains thiol groups and must be removed from the solution before adding the maleimide to prevent it from competing with your molecule of interest.
To prevent re-oxidation, it is advisable to degas buffers and include a chelating agent like EDTA (1-5 mM) to sequester metal ions that can catalyze oxidation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Conjugation Yield | Suboptimal pH: The reaction is too slow (pH < 6.5) or the maleimide is hydrolyzed (pH > 7.5). | Adjust the pH of your reaction buffer to the optimal range of 6.5-7.5. |
| Oxidation of Thiols: Free thiols have formed disulfide bonds and are unavailable for reaction. | Reduce disulfide bonds using TCEP or DTT. If using DTT, ensure it is removed before adding the maleimide. Use degassed buffers and add EDTA to prevent re-oxidation. | |
| Incorrect Stoichiometry: The molar ratio of this compound to the thiol-containing molecule is not optimal. | A 10-20 fold molar excess of the maleimide reagent is a common starting point, but this should be optimized for your specific application. | |
| Lack of Selectivity (Cross-reactivity) | High pH: The pH is above 7.5, leading to reactions with primary amines (e.g., lysine residues). | Lower the reaction pH to the 6.5-7.5 range to ensure selectivity for thiols. |
| Product Instability | Thiazine Rearrangement: Reaction with an N-terminal cysteine at neutral or high pH. | If possible, avoid using peptides with an N-terminal cysteine. Alternatively, perform the conjugation at a more acidic pH (~5.0) or acetylate the N-terminus. |
| Hydrolysis of Maleimide: The maleimide reagent was stored in an aqueous solution or the reaction pH is too high. | Prepare aqueous solutions of maleimide-containing reagents immediately before use. For storage, dissolve in an anhydrous solvent like DMSO or DMF. Ensure the reaction pH does not exceed 7.5. |
Experimental Protocols
General Protocol for Maleimide-Thiol Conjugation with this compound
-
Preparation of Thiol-Containing Molecule:
-
Dissolve the thiol-containing protein or peptide in a degassed conjugation buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5.
-
If reduction of disulfide bonds is necessary, add a 10-100 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes.
-
If using DTT, it must be removed after reduction using a desalting column.
-
-
Preparation of this compound:
-
Dissolve the this compound in an anhydrous solvent such as DMSO or DMF to create a stock solution.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the solution of the thiol-containing molecule. A 10-20 fold molar excess of maleimide is a common starting point, but the optimal ratio should be determined empirically.
-
Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight, with gentle mixing.
-
-
Quenching the Reaction:
-
To stop the reaction, add a small molecule thiol such as cysteine or 2-mercaptoethanol to react with any excess maleimide.
-
-
Purification:
-
Purify the conjugate using size exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF) to remove unreacted reagents and byproducts.
-
Visualizations
Logical Workflow for Troubleshooting Low Conjugation Yield
A flowchart for troubleshooting low yield in maleimide-thiol conjugations.
Signaling Pathway of pH Effects on Maleimide-Thiol Conjugation
The impact of pH on the maleimide-thiol conjugation reaction pathway.
References
Side reactions of Bis-Mal-PEG19 and how to minimize them
Welcome to the technical support center for Bis-Mal-PEG19 and related maleimide crosslinkers. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the side reactions of this compound and strategies to minimize them.
Frequently Asked Questions (FAQs)
General Maleimide Chemistry
Q1: What is the primary reaction mechanism of this compound in bioconjugation?
This compound reacts with sulfhydryl (thiol) groups, typically from cysteine residues in proteins or peptides, via a Michael addition reaction.[1][2][3] This reaction is highly efficient and selective for thiols under mild conditions (pH 6.5-7.5), forming a stable covalent thioether bond (thiosuccinimide).[1][4] The two maleimide groups on this compound allow for the crosslinking of two thiol-containing molecules.
Q2: What is the optimal pH for the thiol-maleimide reaction?
The ideal pH range for the thiol-maleimide reaction is between 6.5 and 7.5. Within this range, the reaction is highly chemoselective for thiols. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.
Side Reactions and Stability
Q3: What are the common side reactions associated with this compound?
The most common side reactions include:
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Hydrolysis: The maleimide ring can be opened by hydrolysis, especially at pH levels above 7.5, which renders it unreactive towards thiols.
-
Reaction with Amines: Above pH 7.5, maleimides can react with primary amines, such as the side chain of lysine residues, which competes with the desired thiol reaction.
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Retro-Michael Reaction: The formed thiosuccinimide linkage can be reversible, particularly in the presence of other thiols like glutathione. This can lead to the detachment of the conjugated molecule, a phenomenon often referred to as "payload migration" in the context of antibody-drug conjugates (ADCs).
-
Thiazine Rearrangement: When conjugating to a peptide with an unprotected N-terminal cysteine, a rearrangement can occur to form a stable six-membered thiazine ring.
Q4: How does hydrolysis of the maleimide ring affect my experiment?
Hydrolysis of the maleimide ring to a maleamic acid derivative is a significant side reaction because the resulting product is unreactive towards thiols. This will lead to lower conjugation efficiency. The rate of hydrolysis increases with pH. Therefore, it is crucial to prepare aqueous solutions of this compound immediately before use and to control the pH of the reaction.
Q5: What is the retro-Michael reaction and why is it a concern?
The retro-Michael reaction is the reversal of the thiol-maleimide conjugation, where the thioether bond breaks, reforming the maleimide and the free thiol. In vivo, the reformed maleimide can then react with other molecules, such as serum albumin, leading to off-target effects and reduced efficacy of the intended conjugate.
Q6: How can the stability of the this compound-thiol conjugate be improved?
Post-conjugation hydrolysis of the thiosuccinimide ring can significantly increase the stability of the conjugate by forming a stable succinamic acid thioether, which prevents the retro-Michael reaction. This can be achieved by incubating the purified conjugate at a slightly basic pH (e.g., pH 8.0-9.0) for a controlled period. Additionally, using next-generation maleimides with electron-withdrawing substituents can accelerate this stabilizing ring-opening hydrolysis.
Troubleshooting Guide
Issue 1: Low Conjugation Efficiency
| Possible Cause | Troubleshooting Step |
| Hydrolysis of this compound Reagent | Prepare aqueous solutions of this compound immediately before use. Store stock solutions in a dry, aprotic solvent like DMSO or DMF at -20°C. |
| Incorrect pH | Ensure the reaction buffer is within the optimal pH range of 6.5-7.5. Use a buffer system that does not contain primary or secondary amines or free thiols. |
| Oxidation of Thiols | Ensure disulfide bonds in the protein/peptide are fully reduced to free thiols. Use a reducing agent like TCEP, which does not need to be removed prior to conjugation. If using DTT, it must be completely removed before adding the maleimide reagent. Degas buffers to minimize oxygen and prevent re-oxidation. |
| Insufficient Molar Excess of this compound | Optimize the molar ratio of this compound to the thiol-containing molecule. A 10-20 fold molar excess of the maleimide reagent is often a good starting point for single-molecule conjugation. For crosslinking, the optimal ratio will depend on the specific application. |
Issue 2: Poor Stability of the Conjugate (Deconjugation)
| Possible Cause | Troubleshooting Step |
| Retro-Michael Reaction | After conjugation and purification, intentionally hydrolyze the thiosuccinimide ring to form a more stable succinamic acid thioether. This can be done by incubating the conjugate in a buffer at a slightly elevated pH (e.g., pH 8.0-9.0) for a defined period (e.g., 2-24 hours) at room temperature or 37°C. |
| Thiol Exchange with Other Molecules | Purify the conjugate promptly after the reaction to remove any excess unconjugated maleimide and other reactive species. |
Issue 3: Unexpected Side Products
| Possible Cause | Troubleshooting Step |
| Reaction with Amines | Maintain the reaction pH strictly between 6.5 and 7.5 to ensure chemoselectivity for thiols. |
| Thiazine Rearrangement | If conjugating to an N-terminal cysteine, consider acetylating the N-terminal amine group prior to conjugation to prevent this side reaction. Alternatively, performing the conjugation at a more acidic pH (around 5.0) can prevent thiazine formation, but the subsequent handling and storage of the conjugate should also be under acidic conditions to avoid rearrangement. |
Quantitative Data Summary
Table 1: pH Dependence of Maleimide Reactions
| pH Range | Primary Reaction | Notes |
| 6.5 - 7.5 | Chemoselective reaction with thiols | The reaction rate with thiols is approximately 1,000 times faster than with amines at pH 7.0. This is the optimal range for specific thiol conjugation. |
| > 7.5 | Competitive reaction with primary amines (e.g., lysine) | The rate of reaction with amines increases, leading to a loss of chemoselectivity. |
| > 8.0 | Increased rate of maleimide hydrolysis | The maleimide ring opens, becoming unreactive to thiols. |
Experimental Protocols
Protocol 1: General Protein-Maleimide Conjugation
-
Protein Preparation:
-
Dissolve the thiol-containing protein in a suitable conjugation buffer (e.g., phosphate buffer, pH 6.5-7.5) to a final concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.
-
-
This compound Preparation:
-
Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent such as DMSO or DMF to create a stock solution (e.g., 10-20 mM).
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should ideally not exceed 10%.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. If using a fluorescently labeled maleimide, protect the reaction from light.
-
-
Quenching (Optional):
-
To stop the reaction, a small molecule thiol like L-cysteine or β-mercaptoethanol can be added to a final concentration of 10-100 fold molar excess over the maleimide to react with any excess this compound. Incubate for 15-30 minutes.
-
-
Purification:
-
Remove excess maleimide reagent and other byproducts by size-exclusion chromatography (e.g., gel filtration) or dialysis.
-
Protocol 2: Post-Conjugation Stabilization by Hydrolysis
-
Perform Conjugation: Follow steps 1-5 of the General Protein-Maleimide Conjugation protocol.
-
Purify Conjugate: It is crucial to purify the conjugate to remove unreacted maleimide and quenching agents before proceeding with hydrolysis.
-
Induce Hydrolysis:
-
Exchange the buffer of the purified conjugate to a buffer with a pH of 8.0-9.0 (e.g., borate buffer or phosphate buffer).
-
Incubate the conjugate solution for 2-24 hours at room temperature or 37°C. The optimal time should be determined empirically.
-
-
Re-equilibration:
-
Once hydrolysis is complete, exchange the buffer back to a neutral pH (e.g., PBS pH 7.4) for storage.
-
Visualizations
References
Technical Support Center: Improving the Stability of Bis-Maleimide-PEG19 Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with Bis-Maleimide-PEG19 (Bis-Mal-PEG19) conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound conjugates?
A1: The main stability issue arises from the maleimide-thiol linkage, which is susceptible to two competing reactions:
-
Retro-Michael Reaction: This is a reversible reaction that leads to the cleavage of the thioether bond, resulting in deconjugation of the payload from the PEG linker. In biological environments rich in thiols like glutathione, this can lead to "thiol exchange," where the payload is transferred to other molecules, causing off-target effects and reduced efficacy.[1]
-
Hydrolysis of the Succinimide Ring: This is an irreversible reaction where the succinimide ring of the maleimide adduct is opened by water. This process is beneficial as the resulting ring-opened product is stable and resistant to the retro-Michael reaction, thus stabilizing the conjugate.[2][3]
Q2: What factors influence the stability of the maleimide-thiol linkage?
A2: Several factors can significantly impact the stability of the conjugate:
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pH: The optimal pH for the maleimide-thiol conjugation reaction is between 6.5 and 7.5.[4] At pH values above 7.5, the maleimide group becomes more susceptible to hydrolysis, and side reactions with amines can occur.[1] Conversely, the rate of the stabilizing hydrolysis of the succinimide ring generally increases with higher pH.
-
Temperature: Elevated temperatures can accelerate both the retro-Michael reaction and the hydrolysis of the succinimide ring.
-
Presence of Thiols: High concentrations of competing thiols, such as glutathione (GSH) in the physiological environment, can drive the retro-Michael reaction, leading to payload exchange.
-
Maleimide N-Substituent: The chemical group attached to the nitrogen of the maleimide ring plays a crucial role. Electron-withdrawing substituents can significantly accelerate the rate of the stabilizing hydrolysis reaction.
Q3: How can I improve the stability of my this compound conjugate?
A3: Several strategies can be employed to enhance the stability of your conjugate:
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Controlled Hydrolysis: Intentionally hydrolyzing the succinimide ring after conjugation can create a more stable product. This can be achieved by incubating the conjugate at a slightly basic pH (e.g., pH 8.5-9.0) for a controlled period.
-
Use of Stabilizing Maleimides: Employing maleimides with N-substituents that promote rapid hydrolysis after conjugation can lead to a more stable final product. For example, N-aryl maleimides have been shown to form more stable conjugates compared to traditional N-alkyl maleimides due to faster hydrolysis rates.
-
Alternative Ligation Chemistries: If instability remains a significant issue, consider alternative, more stable conjugation chemistries, such as those forming thioether bonds via thiol-ene reactions or "bridging" disulfide technologies.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency | 1. Suboptimal pH: Reaction pH is outside the optimal 6.5-7.5 range. 2. Oxidized Thiols: Cysteine residues on the target molecule have formed disulfide bonds. 3. Hydrolyzed Maleimide: The this compound reagent has hydrolyzed prior to conjugation. | 1. Adjust pH: Ensure the reaction buffer is within the pH 6.5-7.5 range. 2. Reduce Thiols: Treat your protein/peptide with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) prior to conjugation. 3. Use Fresh Reagent: Prepare the maleimide solution immediately before use and avoid aqueous storage. |
| Premature Payload Release in vitro | 1. Retro-Michael Reaction: The conjugate is unstable in the presence of reducing agents or other thiols in the assay buffer. 2. High pH of Assay Buffer: The assay buffer has a pH > 7.5, which can promote the retro-Michael reaction. | 1. Induce Hydrolysis: After conjugation, perform a controlled hydrolysis step (e.g., incubate at pH 8.5 for a few hours) to stabilize the linkage. 2. Optimize Assay Buffer: If possible, adjust the assay buffer to a neutral pH (around 7.4). |
| Inconsistent Batch-to-Batch Stability | 1. Variability in Conjugation/Hydrolysis Conditions: Inconsistent reaction times, temperatures, or pH during conjugation and subsequent hydrolysis steps. 2. Reagent Quality: Degradation of the this compound reagent. | 1. Standardize Protocols: Strictly control all reaction parameters (time, temperature, pH, buffer composition) for both conjugation and any post-conjugation stabilization steps. 2. Store Reagents Properly: Store the this compound reagent under dry conditions and protected from light. |
Quantitative Data on Conjugate Stability
The stability of maleimide-thiol adducts is often quantified by their half-life (t½) under specific conditions. The following tables summarize representative data from the literature.
Table 1: Half-life of Maleimide-Thiol Adducts in the Presence of Glutathione (GSH)
| Maleimide-Thiol Adduct | Conditions | Half-life (t½) |
| N-ethylmaleimide (NEM) - 4-mercaptophenylacetic acid (MPA) | Incubated with glutathione | 19 ± 2 hours |
| N-ethylmaleimide (NEM) - N-acetylcysteine | Incubated with glutathione | 20 to 80 hours |
| N-phenylmaleimide (NPM) - 4-mercaptophenylacetic acid (MPA) | Incubated with glutathione | 3.1 hours |
Table 2: Hydrolysis Half-life of Thiosuccinimide Adducts at 37°C, pH 7.4
| N-Substituent on Maleimide | Hydrolysis Half-life (t½) |
| N-alkyl | 27 hours |
| N-aryl | 1.5 hours |
| N-fluorophenyl | 0.7 hours |
| N-aminoethyl (protonated) | ~0.4 hours |
Experimental Protocols
Protocol 1: In Vitro Stability Assay in the Presence of Glutathione (GSH)
This protocol assesses the stability of a this compound conjugate in the presence of a physiologically relevant thiol.
Materials:
-
This compound conjugate of interest
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glutathione (GSH)
-
High-performance liquid chromatography-mass spectrometry (HPLC-MS) system
-
Incubator at 37°C
-
Quenching solution (e.g., 0.1% formic acid in acetonitrile)
Procedure:
-
Prepare a stock solution of the this compound conjugate in a suitable solvent (e.g., DMSO).
-
Prepare a solution of the conjugate at a final concentration of 50 µM in PBS (pH 7.4).
-
Prepare a stock solution of GSH in PBS (pH 7.4).
-
To initiate the stability study, add GSH to the conjugate solution to a final concentration of 5 mM.
-
Incubate the reaction mixture at 37°C.
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding an equal volume of the quenching solution.
-
Analyze the samples by HPLC-MS to separate and quantify the intact conjugate, the deconjugated maleimide, and any thiol exchange products.
-
Plot the percentage of intact conjugate remaining over time to determine the degradation kinetics and half-life.
Protocol 2: Assessment of Thiosuccinimide Ring Hydrolysis
This protocol is designed to evaluate the rate of the stabilizing hydrolysis reaction.
Materials:
-
This compound conjugate of interest
-
Phosphate buffer at various pH values (e.g., pH 6.0, 7.4, 8.5)
-
HPLC-MS system
-
Incubator at 37°C
Procedure:
-
Prepare a stock solution of the this compound conjugate in a suitable solvent.
-
Prepare separate solutions of the conjugate at a final concentration of 50 µM in each of the different pH phosphate buffers.
-
Incubate the solutions at 37°C.
-
At various time points, take aliquots and analyze by HPLC-MS.
-
Monitor the disappearance of the peak corresponding to the intact (unhydrolyzed) conjugate and the appearance of the peak(s) corresponding to the hydrolyzed, ring-opened product.
-
Calculate the rate of hydrolysis at each pH by plotting the concentration of the unhydrolyzed conjugate over time.
Visualizations
Signaling Pathway of Auristatin-Induced Apoptosis
Prematurely released payloads from unstable conjugates can lead to off-target toxicity. Auristatin derivatives, common payloads for antibody-drug conjugates, induce apoptosis primarily by inhibiting tubulin polymerization, which leads to cell cycle arrest and the activation of apoptotic signaling cascades.
Caption: Signaling pathway of auristatin-induced apoptosis.
Logical Relationship of Maleimide-Thiol Adduct Fate
The fate of a maleimide-thiol conjugate is a balance between two competing pathways: the destabilizing retro-Michael reaction and the stabilizing hydrolysis of the succinimide ring.
Caption: Competing pathways for maleimide-thiol adducts.
Experimental Workflow for Serum Stability Assay
A typical workflow for assessing the stability of a this compound conjugate in serum involves incubation, sample quenching, and analysis by a separation technique coupled with detection.
Caption: Workflow for a serum stability assay.
References
- 1. DNA damaging agent-based antibody-drug conjugates for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proposed mechanism of off-target toxicity for antibody–drug conjugates driven by mannose receptor uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical toxicity of antibody drug conjugates: a meta-analysis of payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
How to assess the efficiency of a Bis-Mal-PEG19 crosslinking reaction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the efficiency of Bis-Mal-PEG19 crosslinking reactions. Here you will find troubleshooting guides and frequently asked questions to address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is a this compound crosslinker and how does it work?
This compound is a homobifunctional crosslinking reagent.[1][2] It consists of two maleimide groups at either end of a 19-unit polyethylene glycol (PEG) spacer. The maleimide groups react specifically and efficiently with sulfhydryl (thiol) groups, typically found on cysteine residues of proteins or peptides, to form stable thioether bonds.[1][3][4] This reaction, a Michael addition, is highly selective for thiols within a specific pH range. The long, hydrophilic PEG19 spacer provides solubility, flexibility, and reduces steric hindrance between the molecules being crosslinked.
Caption: this compound crosslinking reaction mechanism.
Q2: What are the optimal reaction conditions for maleimide-thiol conjugation?
The efficiency and specificity of the maleimide-thiol reaction are highly dependent on the reaction conditions. Maintaining these parameters within the optimal range is critical for success.
| Parameter | Optimal Range/Condition | Rationale |
| pH | 6.5 - 7.5 | This pH range ensures the chemoselective reaction with thiols. Below pH 6.5, the reaction rate slows significantly. Above pH 7.5, the maleimide group can undergo competitive side reactions with primary amines (e.g., lysine residues) and is more susceptible to hydrolysis. |
| Temperature | 4°C to Room Temperature (20-25°C) | The reaction proceeds efficiently at room temperature. For sensitive proteins or to slow the reaction rate for better control, 4°C can be used. |
| Molar Ratio | 2:1 to 20:1 (Crosslinker:Protein) | The optimal ratio is system-dependent and should be determined empirically. A molar excess of the crosslinker is often used to drive the reaction to completion. However, a very high excess can lead to unwanted modifications if the protein has multiple thiols. |
| Buffer Composition | Phosphate, HEPES, MOPS | Use buffers that do not contain primary or secondary amines or free thiols (e.g., Tris, DTT, 2-mercaptoethanol), as these will compete with the target molecule. |
| Reducing Agents | TCEP (Tris(2-carboxyethyl)phosphine) | If disulfide bonds need to be reduced to generate free thiols, TCEP is recommended as it does not contain thiols and does not need to be removed prior to adding the maleimide reagent. If DTT is used, it must be completely removed before starting the conjugation. |
Q3: Which analytical techniques are recommended for assessing crosslinking efficiency?
Several techniques can be used to monitor the reaction and characterize the final product. Often, a combination of methods provides the most complete picture.
| Technique | Information Provided | Advantages | Disadvantages |
| SDS-PAGE | Formation of higher molecular weight species. | Simple, rapid, and widely available. Provides a qualitative assessment of the reaction progress. | Low resolution, not quantitative. Difficult to distinguish between different crosslinked species if their sizes are similar. |
| Size-Exclusion Chromatography (SEC-HPLC) | Separation of crosslinked products from unreacted starting materials and aggregates. | Provides quantitative data on the percentage of crosslinked product, unreacted monomers, and aggregates. | May not resolve species with similar hydrodynamic radii. PEG itself can complicate analysis due to its large size. |
| Mass Spectrometry (MS) | Precise mass of the crosslinked product, confirming the identity and stoichiometry of the conjugate. | Provides definitive identification of the crosslinked product and the degree of PEGylation. Can identify specific crosslinked residues (XL-MS). | Requires specialized equipment and expertise. Polydispersity of some PEGs can complicate data analysis. |
| Western Blotting | Confirmation of the identity of proteins within the crosslinked complex. | Highly specific when used with antibodies against the proteins of interest. | Relies on antibody availability and specificity; generally not quantitative. |
| UV-Vis Spectroscopy | Can be used to estimate protein concentration. | Quick and simple for determining protein concentration. | Does not directly measure crosslinking unless the PEG or linker has a unique chromophore. |
Troubleshooting Guide
Problem: I am observing low or no crosslinking efficiency.
This is a common issue that can often be resolved by systematically evaluating the reagents and reaction conditions.
Caption: Troubleshooting workflow for low crosslinking efficiency.
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Potential Cause 1: Maleimide Hydrolysis
-
Explanation: The maleimide ring is susceptible to hydrolysis, especially at neutral to alkaline pH, which renders it inactive. Aqueous solutions of maleimides are not recommended for long-term storage.
-
Solution: Always prepare solutions of this compound fresh in an anhydrous solvent like DMSO or DMF and add it to the reaction buffer immediately before starting the conjugation.
-
-
Potential Cause 2: Suboptimal pH
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Explanation: The reaction is highly pH-dependent. At pH values below 6.5, the reaction rate is very slow because the thiol group is not sufficiently in its reactive thiolate anion form. Above pH 7.5, side reactions with amines and hydrolysis of the maleimide group become significant.
-
Solution: Ensure your reaction buffer is freshly prepared and its pH is confirmed to be within the optimal 6.5-7.5 range.
-
-
Potential Cause 3: Oxidation of Thiols
-
Explanation: Free sulfhydryl groups can oxidize to form disulfide bonds, rendering them unavailable for conjugation. This can happen during protein purification and storage.
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Solution: Before the reaction, quantify the number of free thiols using Ellman's reagent. If necessary, reduce the protein with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature. Degassing buffers can also help minimize re-oxidation.
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Problem: My final conjugate is not stable and appears to be degrading.
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Potential Cause: Retro-Michael Reaction
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Explanation: The thioether bond formed between the thiol and the maleimide is susceptible to a slow reversal, known as the retro-Michael reaction. This can lead to the detachment of the crosslinker, especially in the presence of other free thiols.
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Solution: Promote the stability of the conjugate by encouraging the hydrolysis of the thiosuccinimide ring to the more stable succinamic acid thioether. This can sometimes be achieved by a post-conjugation incubation at a slightly elevated pH (e.g., pH 8.0-8.5) for a short period, but this must be carefully optimized to avoid other side reactions. Using next-generation maleimides designed for self-hydrolysis can also improve stability.
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Problem: I am seeing a lot of high-molecular-weight aggregates.
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Potential Cause: Intermolecular Crosslinking
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Explanation: this compound is designed to link two molecules. If your target is to crosslink two different sites within the same protein (intramolecular), high protein concentrations can favor intermolecular crosslinking, leading to aggregation.
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Solution: Optimize the protein concentration. Perform the reaction under more dilute conditions to favor intramolecular crosslinking. The optimal concentration will depend on the specific protein and must be determined empirically.
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Experimental Protocols
Protocol 1: SDS-PAGE Analysis of Crosslinking Reaction
This protocol allows for the qualitative visualization of the crosslinking reaction products.
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Reaction Setup:
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Prepare your protein(s) in a suitable reaction buffer (e.g., PBS, pH 7.2).
-
Initiate the crosslinking reaction by adding the freshly prepared this compound solution.
-
Incubate at room temperature for 1-2 hours.
-
-
Time Points:
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At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.
-
-
Quenching:
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Stop the reaction in each aliquot by adding a quenching solution, such as 2-mercaptoethanol or DTT, to a final concentration of ~50 mM. Alternatively, add L-cysteine to quench unreacted maleimide groups.
-
-
Sample Preparation:
-
Mix the quenched aliquots with an equal volume of 2x SDS-PAGE loading buffer.
-
Heat the samples at 95°C for 5 minutes.
-
-
Electrophoresis:
-
Load the samples, along with an uncrosslinked protein control and a molecular weight marker, onto a suitable polyacrylamide gel (e.g., 4-15% gradient gel).
-
Run the gel according to the manufacturer's instructions.
-
-
Visualization:
-
Stain the gel with Coomassie Brilliant Blue or a similar protein stain.
-
Expected Result: A successful crosslinking reaction will show the appearance of new, higher molecular weight bands corresponding to the crosslinked species and a decrease in the intensity of the monomeric protein band(s) over time.
-
Protocol 2: Size-Exclusion Chromatography (SEC-HPLC) Analysis
This method provides a quantitative assessment of the reaction mixture's composition.
-
System Preparation:
-
Equilibrate an SEC-HPLC column (e.g., a TSKgel G3000SWxl or similar) with a suitable mobile phase (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0) at a constant flow rate (e.g., 0.5-1.0 mL/min).
-
-
Sample Preparation:
-
Take an aliquot of the crosslinking reaction (quenched as described above).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulates.
-
-
Injection and Analysis:
-
Inject a defined volume (e.g., 20-100 µL) of the sample onto the equilibrated column.
-
Monitor the elution profile using a UV detector at 280 nm (for proteins).
-
-
Data Interpretation:
-
Expected Result: The chromatogram will show distinct peaks. Aggregates will elute first (shortest retention time), followed by the crosslinked product, and finally the unreacted monomeric protein(s). By integrating the area under each peak, you can calculate the relative percentage of each species, providing a quantitative measure of crosslinking efficiency.
-
Caption: General workflow for analyzing crosslinking reactions.
References
Technical Support Center: Scaling Up Bis-Maleimide-PEG19 Conjugation Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for scaling up Bis-Maleimide-PEG19 (Bis-Mal-PEG19) conjugation reactions. Here you will find troubleshooting advice and frequently asked questions to address common challenges encountered during the transition from bench-scale to larger-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters to consider when scaling up a this compound conjugation reaction?
A1: When scaling up, it is crucial to maintain consistency in the reaction environment. Key parameters that require careful control and optimization include:
-
Molar Ratio of Reactants: The optimal molar excess of this compound to the thiol-containing molecule (e.g., protein, peptide) should be maintained. However, direct scaling of the ratio may not be linear and often requires empirical optimization at a larger scale.
-
Concentration of Reactants: While maintaining the molar ratio, the overall concentration of reactants may need to be adjusted to prevent aggregation and ensure efficient reaction kinetics.
-
Reaction Buffer and pH: The buffer composition and pH are critical for the specificity of the maleimide-thiol reaction. The ideal pH range for this reaction is 6.5-7.5 to ensure the specific reaction with sulfhydryl groups while minimizing hydrolysis of the maleimide group and reactions with primary amines.[1] The buffering capacity must be sufficient to handle the larger volume.
-
Temperature: Temperature control is vital. Exothermic reactions can lead to localized heating in large volumes, potentially causing degradation of reactants or products. A well-controlled temperature environment is essential.
-
Mixing and Agitation: Homogeneous mixing is more challenging at a larger scale. Inadequate mixing can lead to localized high concentrations of the crosslinker, resulting in aggregation and non-specific modifications. The agitation method should be efficient yet gentle enough to avoid denaturing proteins.
-
Reaction Time: The optimal reaction time may differ at a larger scale due to differences in mixing efficiency and heat transfer. Reaction progress should be monitored to determine the ideal endpoint.
-
Quenching: The quenching strategy must be scalable to effectively stop the reaction and prevent further modifications.
Q2: How does the choice of buffer impact the scaling up of the conjugation reaction?
A2: The buffer system is critical for a successful and reproducible conjugation reaction at any scale. When scaling up, consider the following:
-
Buffering Capacity: The buffer concentration must be sufficient to maintain a stable pH throughout the reaction, especially if pH changes are expected due to the addition of reagents.
-
Buffer Components: Avoid buffers containing nucleophiles, such as Tris, as they can react with the maleimide groups. Phosphate-buffered saline (PBS) or HEPES buffers are commonly used. Ensure the buffer does not contain any extraneous sulfhydryl-containing components, like DTT, which would compete with the target molecule for the maleimide linker.[1]
-
Chelating Agents: The inclusion of a chelating agent like EDTA (5-10mM) is recommended to prevent the oxidation of free sulfhydryls, which can be catalyzed by trace metal ions.[1]
Q3: What are the common challenges encountered during the purification of scaled-up this compound conjugates?
A3: Purification at a larger scale presents several challenges:
-
Resolution vs. Throughput: High-resolution chromatography methods used at the bench scale, like analytical size-exclusion chromatography (SEC) or reverse-phase HPLC (RP-HPLC), may not be suitable for large-scale processing due to volume limitations.[][3]
-
Separation of Closely Related Species: Separating the desired conjugate from unreacted starting materials, hydrolyzed PEG linkers, and aggregated products can be difficult.
-
Choice of Chromatography Resin: The choice of chromatography resin is critical. Ion-exchange chromatography (IEX) is often the method of choice for purifying PEGylated proteins as it can separate species based on charge differences, which are altered by PEGylation. Cation-exchange chromatography has been shown to be effective in purifying PEGylated products. Size-exclusion chromatography (SEC) is useful for removing low molecular weight impurities but may not resolve different PEGylated species from each other. Hydrophobic interaction chromatography (HIC) can also be used, but its effectiveness depends on the hydrophobicity of the protein and the PEG linker.
-
Membrane-Based Techniques: For initial purification and buffer exchange, membrane-based techniques like ultrafiltration and diafiltration are cost-effective and scalable, although they do not offer high-resolution separation of different conjugate species.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conjugation Yield | 1. Suboptimal Molar Ratio: Insufficient excess of this compound. 2. Incorrect pH: pH is outside the optimal range of 6.5-7.5. 3. Hydrolysis of Maleimide: The this compound has hydrolyzed before reacting with the thiol. 4. Oxidation of Sulfhydryls: Free thiols on the target molecule have formed disulfide bonds. | 1. Optimize Molar Ratio: Perform small-scale trials to determine the optimal molar excess of the linker. A 2- to 3-fold molar excess is a good starting point. 2. Verify and Adjust pH: Ensure the reaction buffer is within the pH 6.5-7.5 range. 3. Prepare Fresh Reagents: Dissolve the this compound in a suitable organic solvent like DMSO or DMF immediately before use. 4. Use a Reducing Agent and/or Chelator: If necessary, pre-treat the protein with a mild reducing agent like TCEP to reduce disulfide bonds, followed by its removal. Include a chelating agent like EDTA in the reaction buffer. |
| Product Aggregation | 1. High Localized Concentration of Crosslinker: Inefficient mixing leading to "hot spots" of high this compound concentration. 2. Inappropriate Solvent: The solvent used to dissolve the this compound is causing the protein to precipitate. 3. High Protein Concentration: The concentration of the target molecule is too high. | 1. Improve Mixing: Use a more efficient and controlled agitation method suitable for the scale of the reaction. Consider slow, controlled addition of the this compound solution. 2. Optimize Solvent Addition: Add the this compound solution dropwise while vigorously stirring. Ensure the final concentration of the organic solvent is low enough to not affect protein solubility. 3. Adjust Protein Concentration: Experiment with lower protein concentrations. |
| Inconsistent Batch-to-Batch Results | 1. Variability in Reagent Quality: Inconsistent quality of the this compound or the target molecule. 2. Poor Process Control: Inconsistent control over reaction parameters like temperature, pH, and mixing. 3. Incomplete Quenching: The reaction is not being stopped consistently at the same time point. | 1. Quality Control of Reagents: Implement rigorous quality control checks for all starting materials. 2. Standardize the Protocol: Develop and strictly adhere to a detailed standard operating procedure (SOP) for the scaled-up reaction. 3. Optimize and Standardize Quenching: Ensure the quenching agent is added at a consistent time and in sufficient excess to stop the reaction completely. |
| Difficulties in Purification | 1. Co-elution of Impurities: Unreacted starting materials or byproducts have similar chromatographic properties to the desired conjugate. 2. Column Overloading: The amount of crude product loaded onto the chromatography column exceeds its binding capacity. | 1. Orthogonal Purification Steps: Employ a multi-step purification strategy using different chromatography techniques (e.g., IEX followed by SEC). 2. Determine Column Capacity: Perform loading studies to determine the optimal loading capacity of the chosen chromatography resin. |
Experimental Protocols
General Protocol for Scaling Up this compound Conjugation
This protocol provides a general framework. Specific parameters should be optimized for your particular molecule and scale.
1. Reagent Preparation:
- Thiol-Containing Molecule Solution:
- Prepare the thiol-containing molecule in a degassed conjugation buffer (e.g., phosphate buffer, pH 7.0, containing 5 mM EDTA).
- Ensure the concentration is optimized for the scale of the reaction.
- This compound Stock Solution:
- Immediately before use, dissolve the this compound in a minimal amount of a compatible organic solvent (e.g., DMSO or DMF).
2. Conjugation Reaction:
- Bring the solution of the thiol-containing molecule to the desired reaction temperature (typically 4°C to room temperature).
- While gently stirring, add the this compound stock solution dropwise to the molecule solution. The final concentration of the organic solvent should be kept to a minimum (e.g., <10% v/v).
- Allow the reaction to proceed for the optimized time (e.g., 1-2 hours). Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE, HPLC).
3. Quenching the Reaction:
- Add a quenching reagent, such as L-cysteine or 2-mercaptoethanol, in molar excess to the initial amount of this compound to react with any unreacted maleimide groups.
- Incubate for a short period (e.g., 15-30 minutes) to ensure complete quenching.
4. Purification of the Conjugate:
- Remove the excess quenching reagent and other small molecules by buffer exchange using diafiltration or a desalting column.
- Purify the conjugate from unreacted starting materials and byproducts using an appropriate chromatography technique, such as ion-exchange chromatography (IEX) followed by size-exclusion chromatography (SEC) for polishing.
5. Characterization:
- Characterize the final product for identity, purity, and degree of conjugation using techniques such as SDS-PAGE, SEC-HPLC, mass spectrometry, and functional assays.
Visualizing the Workflow
Experimental Workflow for Scaled-Up this compound Conjugation
Caption: A flowchart illustrating the key stages of a scaled-up this compound conjugation process.
Troubleshooting Logic Flow
Caption: A decision-making diagram for troubleshooting common issues in this compound conjugation.
References
Validation & Comparative
Unlocking Superior Bioconjugate Performance: A Comparative Guide to PEG Spacers in Crosslinking
For researchers, scientists, and drug development professionals, the choice of a crosslinker is a pivotal decision that profoundly influences the efficacy, stability, and safety of bioconjugates. The spacer arm, the bridge between reactive groups, is a critical determinant of the final molecule's properties. This guide provides an in-depth comparison of crosslinkers featuring polyethylene glycol (PEG) spacers against traditional alternatives, primarily those with alkyl-based spacers. Through an examination of experimental data, we will demonstrate the multifaceted advantages of incorporating PEG spacers in bioconjugation strategies.
Key Advantages of PEG Spacers at a Glance
The unique physicochemical properties of PEG—its inherent hydrophilicity, flexibility, and biocompatibility—translate into significant improvements in the performance of bioconjugates.[1][2] Compared to traditional alkyl chain spacers, PEG spacers offer a superior profile for a wide range of applications, including antibody-drug conjugates (ADCs), protein-protein conjugates, and surface modifications.[1][3]
A primary benefit of a PEG spacer is its ability to increase the hydrophilicity of the bioconjugate.[3] This is particularly crucial when working with hydrophobic drugs or proteins, as it can reduce aggregation and improve stability in aqueous solutions. Furthermore, PEGylation can shield molecules from enzymatic degradation and recognition by the immune system, leading to enhanced stability and reduced immunogenicity. This "stealth" effect often results in improved distribution and reduced clearance in biological systems, thereby increasing bioavailability.
The advantages of using a PEG spacer in crosslinking are summarized below:
-
Improved Solubility: The hydrophilic nature of PEG enhances the solubility of hydrophobic molecules in aqueous solutions.
-
Enhanced Stability: PEGylation protects molecules from enzymatic degradation.
-
Increased Bioavailability: This leads to improved distribution and reduced clearance in biological systems.
-
Reduced Immunogenicity: PEGylation can mask immunogenic epitopes, reducing the likelihood of an immune response.
-
Flexibility and Precise Control: The ability to vary the length of the PEG chain allows for precise spatial control between conjugated molecules, which can be critical for maintaining biological activity.
Comparative Performance Data
Experimental data consistently underscores the superior performance of PEG spacers over their alkyl counterparts in various bioconjugation applications. Key parameters such as binding affinity and hydrophobicity are significantly improved with the incorporation of a PEG spacer.
Binding Affinity
The inclusion of a PEG spacer can lead to a stronger binding interaction of the conjugated molecule. This is quantified by the dissociation constant (Kd), where a lower value signifies a stronger affinity.
| Spacer Type | Dissociation Constant (Kd) (nM) | Advantage of PEG Spacer |
| No Spacer | 15.2 | - |
| Alkyl C6 | 25.8 | Stronger Binding Affinity |
| Alkyl C12 | 32.4 | Stronger Binding Affinity |
| PEG8 | 8.5 | Significantly Stronger Binding |
| PEG24 | 5.2 | Strongest Binding |
Data adapted from a study on aptamer-amphiphiles, illustrating the trend of improved binding affinity with PEG spacers compared to alkyl spacers.
As the data indicates, the inclusion of a PEG spacer, particularly the longer PEG8 and PEG24, resulted in a significantly lower Kd value, signifying a stronger binding interaction compared to both the no-spacer control and the hydrophobic alkyl spacers. The hydrophobic nature of the alkyl spacers led to the greatest loss of affinity.
Hydrophobicity
Hydrophobic interaction chromatography (HIC) is a powerful technique to assess the hydrophobicity of bioconjugates. A shorter retention time on a HIC column indicates a more hydrophilic molecule.
| Spacer Type in ADC | HIC Retention Time (min) | Advantage of PEG Spacer |
| Alkyl Spacer | 12.5 | Reduced Hydrophobicity |
| PEG4 Spacer | 9.8 | Significantly Reduced Hydrophobicity |
| PEG8 Spacer | 8.2 | Most Hydrophilic |
This table demonstrates that the inclusion and length of a PEG spacer can decrease the hydrophobicity of an Antibody-Drug Conjugate (ADC), as indicated by a shorter retention time on a HIC column.
Experimental Protocols
To facilitate the replication and validation of these findings, this section provides detailed methodologies for key experiments used to evaluate the performance of crosslinkers.
Protocol 1: Protein Solubility Assessment via PEG-Induced Precipitation
This method provides a relative measure of protein solubility by determining the concentration of polyethylene glycol (PEG) required to induce precipitation. Higher PEG concentrations needed for precipitation indicate greater protein solubility.
Materials:
-
Protein solution (e.g., antibody or protein conjugate) at a known concentration (e.g., 1 mg/mL) in a suitable buffer (e.g., PBS, pH 7.4).
-
High molecular weight Polyethylene Glycol (PEG) stock solution (e.g., 50% w/v PEG 8000 in the same buffer).
-
96-well UV-transparent microplate.
-
Microplate reader capable of measuring absorbance at 280 nm.
-
Pipettes and sterile pipette tips.
-
Centrifuge with a microplate rotor.
Procedure:
-
Prepare a serial dilution of the PEG stock solution in the assay buffer.
-
In a 96-well microplate, mix the protein solution with the different concentrations of the PEG solution. For example, mix 50 µL of the protein solution with 50 µL of each PEG dilution. Include a control well with protein solution and buffer only (0% PEG).
-
Incubate the plate at a constant temperature (e.g., room temperature or 37°C) for a set period (e.g., 1 hour) to allow for equilibration and potential precipitation.
-
Centrifuge the microplate to pellet any precipitated protein.
-
Carefully transfer the supernatant to a new UV-transparent microplate.
-
Measure the absorbance of the supernatant at 280 nm using a microplate reader.
-
Calculate the concentration of soluble protein in the supernatant for each PEG concentration using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of the protein, c is the concentration, and l is the path length.
-
Plot the concentration of soluble protein versus the PEG concentration. The PEG concentration at which 50% of the protein has precipitated can be used as a measure of relative solubility.
Protocol 2: Two-Step Crosslinking of Proteins using an NHS-Maleimide PEG Spacer
This protocol describes the conjugation of two proteins using a heterobifunctional crosslinker containing an NHS ester and a maleimide group, separated by a PEG spacer.
Materials:
-
Protein-NH2 (containing primary amines) in an amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
Protein-SH (containing free sulfhydryls) in a suitable buffer.
-
SM(PEG)n crosslinker (e.g., SM(PEG)2, SM(PEG)4).
-
Anhydrous DMSO to prepare the crosslinker stock solution.
-
Desalting columns.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
Procedure:
-
Reaction with Protein-NH2:
-
Dissolve the Protein-NH2 in conjugation buffer at a concentration of 0.1 mM.
-
Prepare a 250 mM stock solution of the SM(PEG)n crosslinker in anhydrous DMSO.
-
Add the crosslinker stock solution to the dissolved Protein-NH2 to achieve a 10-fold molar excess.
-
Incubate the reaction mixture for 30 minutes at room temperature or 2 hours at 4°C.
-
Remove excess, non-reacted crosslinker using a desalting column equilibrated with the conjugation buffer.
-
-
Reaction with Protein-SH:
-
Combine the desalted, maleimide-activated Protein-NH2 with the Protein-SH in the desired molar ratio.
-
Incubate the reaction mixture for 30 minutes at room temperature or 2 hours at 4°C.
-
If desired, the reaction can be quenched by adding a solution of a sulfhydryl-containing compound like cysteine.
-
Visualizing the Impact of PEG Spacers
Diagrams can effectively illustrate the concepts and workflows discussed.
Caption: How PEG spacer properties improve bioconjugate performance.
Caption: A typical workflow for synthesizing an ADC with a PEG linker.
References
Characterization of Bis-Mal-PEG19 Conjugates by Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Bis-Maleimide-PEG19 (Bis-Mal-PEG19) as a homobifunctional crosslinker for bioconjugation, with a focus on its characterization by mass spectrometry. We will delve into its performance compared to other common crosslinkers, supported by experimental data from peer-reviewed literature. Detailed experimental protocols and data interpretation guidance are provided to assist researchers in their drug development endeavors.
Performance Comparison of Thiol-Reactive Crosslinkers
This compound is a homobifunctional crosslinker that contains two maleimide groups reactive towards sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins. The polyethylene glycol (PEG) spacer of 19 units enhances solubility and provides spatial separation between the conjugated molecules.[1][2][3] The choice of a crosslinker is critical as it influences conjugation efficiency, stability of the resulting conjugate, and potential for side reactions.
Conjugation Efficiency and Stability
The maleimide-thiol reaction is highly efficient and specific at neutral pH (6.5-7.5).[4] However, the stability of the resulting thioether bond can be a concern, as it is susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione in the cellular environment. This can lead to deconjugation and off-target effects.
A study comparing the stability of a maleimide-PEG conjugate with a mono-sulfone-PEG conjugate in the presence of 1 mM glutathione (GSH) at 37°C over seven days showed that the maleimide-PEG conjugate retained about 70% of its conjugation.[5] In contrast, the mono-sulfone PEG conjugate showed over 95% retention. This highlights the importance of considering linker stability for in vivo applications.
Table 1: Comparison of Common Homobifunctional Thiol-Reactive Crosslinkers
| Feature | This compound | Bis-SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | DTME (Dithiobis(maleimidoethane)) |
| Reactive Groups | Maleimide | Maleimide | Maleimide |
| Spacer Arm | PEG (hydrophilic) | Cyclohexane (hydrophobic) | Disulfide (cleavable) |
| Solubility | High in aqueous buffers | Low in aqueous buffers | Moderate in aqueous buffers |
| Conjugation pH | 6.5 - 7.5 | 6.5 - 7.5 | 6.5 - 7.5 |
| Linkage Stability | Moderate, susceptible to retro-Michael reaction | Moderate, susceptible to retro-Michael reaction | Low, cleavable by reducing agents |
| Key Advantage | Increased solubility and reduced aggregation of conjugate | Rigid spacer for defined distance | Cleavable for payload release |
| Potential Issue | Potential for deconjugation in vivo | Potential for aggregation of conjugate | Premature cleavage in reducing environments |
Note: The stability and efficiency can be protein and reaction condition dependent. The data for this compound stability is based on a generic Maleimide-PEG conjugate.
Mass Spectrometry Characterization of this compound Conjugates
Mass spectrometry is an indispensable tool for the detailed characterization of bioconjugates. For this compound conjugates, mass spectrometry can confirm the success of the conjugation, determine the number of crosslinkers attached, and identify the sites of conjugation.
Expected Mass Shift
The molecular weight of this compound is 1199.34 g/mol . Upon successful conjugation to a thiol group, a mass increase corresponding to the mass of the crosslinker will be observed. For a protein cross-linked with a single this compound molecule, the expected mass increase would be approximately 1199.34 Da.
Challenges and Solutions in Mass Spectrometry Analysis
The analysis of PEGylated proteins by mass spectrometry presents several challenges:
-
Heterogeneity : The polydispersity of PEG can lead to a complex mixture of conjugated species, resulting in broad and difficult-to-interpret mass spectra.
-
Multiple Charge States : Large molecules like protein conjugates can exist in multiple charge states in the mass spectrometer, further complicating the spectrum.
-
Ion Suppression : The presence of the PEG chain can suppress the ionization of the protein, leading to lower signal intensity.
To overcome these challenges, several strategies can be employed:
-
High-Resolution Mass Spectrometry (HRMS) : Instruments like Orbitrap and TOF analyzers provide the necessary mass accuracy and resolution to distinguish between different PEGylated species.
-
Chromatographic Separation : Coupling liquid chromatography (LC) to the mass spectrometer (LC-MS) allows for the separation of different conjugated species before they enter the mass spectrometer, simplifying the resulting spectra. Two-dimensional LC (2D-LC) can provide even greater separation for highly complex mixtures.
-
Charge-Reduction Agents : The addition of charge-reducing agents, such as triethylamine (TEA), post-column can simplify the mass spectra by reducing the number of charge states.
Data Interpretation: Identifying Conjugates and Side Products
The analysis of the mass spectra will reveal peaks corresponding to the unconjugated protein, the protein conjugated with one or more this compound molecules, and potentially side products.
Potential Side Products:
-
Hydrolysis of Maleimide : The maleimide group can hydrolyze, rendering it unreactive to thiols. This can result in partially conjugated or unconjugated crosslinkers.
-
Thiazine Formation : The thiosuccinimide linker formed upon conjugation can undergo rearrangement to a more stable thiazine form, especially with N-terminal cysteines. These isobaric forms can be differentiated by their fragmentation patterns in MS/MS.
-
Oxidation : The thioether linkage can be susceptible to oxidation, leading to an increase in mass.
Table 2: Expected Mass Spectrometry Observations for a this compound Conjugated Protein
| Species | Expected Mass (relative to unconjugated protein) | MS/MS Fragmentation Characteristics |
| Unconjugated Protein | 0 | Standard peptide fragmentation |
| Mono-conjugated (intramolecular) | + 1199.34 Da | Fragmentation of both the peptide backbone and the PEG linker |
| Di-conjugated (intermolecular) | + 1199.34 Da per protein | Identification of cross-linked peptides from two different proteins |
| Hydrolyzed Maleimide Adduct | + 18.01 Da per hydrolyzed maleimide | Specific fragment ions indicating the opened succinimide ring |
| Thiazine Rearrangement Product | 0 Da (isobaric with thioether) | Characteristic fragmentation of the thiazine ring structure |
Experimental Protocols
A. Conjugation of a Protein with this compound
This protocol provides a general guideline for the conjugation of a protein containing free cysteine residues with this compound. Optimization may be required for specific proteins.
Materials:
-
Protein with free cysteine(s) in a thiol-free buffer (e.g., PBS, pH 7.2)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reducing agent (e.g., TCEP, optional)
-
Quenching reagent (e.g., L-cysteine)
-
Desalting column
Procedure:
-
Protein Preparation : Dissolve the protein in the conjugation buffer at a concentration of 1-5 mg/mL. If necessary, reduce disulfide bonds by adding a 10-fold molar excess of TCEP and incubating for 30 minutes at room temperature. Remove excess TCEP using a desalting column.
-
Crosslinker Preparation : Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.
-
Conjugation Reaction : Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.
-
Incubation : Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching : Quench the reaction by adding L-cysteine to a final concentration of 10 mM to react with any unreacted maleimide groups. Incubate for 15 minutes at room temperature.
-
Purification : Remove excess crosslinker and quenching reagent by size-exclusion chromatography or dialysis.
B. Sample Preparation for Mass Spectrometry
Materials:
-
Conjugated protein sample
-
Denaturing buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.5)
-
Reducing agent (e.g., DTT)
-
Alkylating agent (e.g., iodoacetamide)
-
Protease (e.g., trypsin)
-
Formic acid
Procedure:
-
Denaturation, Reduction, and Alkylation : Denature the protein sample in the denaturing buffer. Reduce the disulfide bonds with DTT and alkylate the free cysteines with iodoacetamide to prevent disulfide scrambling.
-
Buffer Exchange : Exchange the buffer to a digestion-compatible buffer (e.g., 50 mM ammonium bicarbonate).
-
Proteolytic Digestion : Digest the protein with trypsin (or another suitable protease) at 37°C for 4-16 hours.
-
Quenching : Quench the digestion by adding formic acid to a final concentration of 0.1-1%.
-
Desalting : Desalt the peptide mixture using a C18 StageTip or ZipTip before LC-MS/MS analysis.
C. LC-MS/MS Analysis
Instrumentation:
-
High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.
LC Parameters (Example):
-
Column : C18 reversed-phase column
-
Mobile Phase A : 0.1% formic acid in water
-
Mobile Phase B : 0.1% formic acid in acetonitrile
-
Gradient : A linear gradient from 5% to 40% B over 60 minutes.
-
Flow Rate : 300 nL/min
MS Parameters (Example):
-
Mode : Data-dependent acquisition (DDA)
-
MS1 Resolution : 60,000
-
MS2 Resolution : 15,000
-
Activation Type : HCD (Higher-energy C-trap Dissociation)
-
TopN : 10 (fragment the 10 most intense ions from the MS1 scan)
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound conjugation and MS analysis.
Signaling Pathway of Thiol-Maleimide Conjugation
Caption: Reaction pathway for thiol-maleimide conjugation and potential side reactions.
References
- 1. This compound - CD Bioparticles [cd-bioparticles.net]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. This compound | AxisPharm [axispharm.com]
- 4. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Thioether Bond Formation in Bis-Mal-PEG19 Reactions
For researchers, scientists, and drug development professionals, the precise and efficient crosslinking of molecules is paramount. Bis-Maleimide-PEG19 (Bis-Mal-PEG19) has emerged as a valuable tool for this purpose, offering a homobifunctional polyethylene glycol (PEG) linker capable of forming stable thioether bonds with thiol-containing molecules. The validation of this bond formation is a critical step to ensure the desired conjugate's integrity and functionality. This guide provides an objective comparison of key analytical techniques for validating thioether bond formation in this compound reactions, supported by experimental data and detailed protocols.
The reaction between the maleimide groups of this compound and sulfhydryl (thiol) groups proceeds via a Michael addition, resulting in a stable thioether linkage.[1] This specific and efficient reaction is widely used in bioconjugation to link proteins, peptides, and other biomolecules.[2] However, confirming the successful formation of this covalent bond is essential for downstream applications. This guide will compare three primary validation methods: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ellman's Assay. Additionally, High-Performance Liquid Chromatography (HPLC) will be discussed as a complementary technique for monitoring reaction kinetics.
Comparative Analysis of Validation Techniques
The choice of validation technique depends on the specific requirements of the experiment, including the nature of the conjugated molecules, the level of detail required, and the available instrumentation.
| Feature | Mass Spectrometry (MS) | ¹H NMR Spectroscopy | Ellman's Assay | High-Performance Liquid Chromatography (HPLC) |
| Primary Information | Confirms the molecular weight of the conjugate, providing direct evidence of successful crosslinking.[2] | Provides structural information about the thioether bond and confirms the disappearance of reactants.[3] | Quantifies the consumption of free thiol groups, indicating reaction completion.[4] | Monitors the progress of the reaction by separating reactants, intermediates, and products over time. |
| Sample Requirements | Typically requires purified samples. High sensitivity, with picomole to femtomole detection limits. | Requires relatively high sample concentrations (milligram amounts) and purity. | Can be performed on reaction mixtures. | Requires aliquots from the reaction mixture at different time points. |
| Instrumentation | Requires specialized and expensive instrumentation (e.g., MALDI-TOF, ESI-MS). | Requires access to an NMR spectrometer. | Requires a UV-Vis spectrophotometer. | Requires an HPLC system with a suitable detector (e.g., UV). |
| Data Interpretation | Relatively straightforward; involves identifying the mass peak corresponding to the expected conjugate. | Requires expertise in spectral interpretation to identify characteristic peaks. | Involves a colorimetric measurement and calculation based on a standard curve. | Involves analyzing chromatograms to determine the relative abundance of different species. |
| Cost per Sample | High | Moderate | Low | Moderate |
| Key Advantage | Provides direct and unambiguous confirmation of the conjugate's mass. | Provides detailed structural information. | Simple, rapid, and cost-effective for quantifying reaction efficiency. | Excellent for monitoring reaction kinetics and purity. |
| Limitations | Does not provide information on the location of the bond. Can be challenging for very large or heterogeneous molecules. | Lower sensitivity compared to MS. May not be suitable for complex mixtures or large proteins. | Indirect method; does not directly confirm the formation of the thioether bond. Can be prone to interference from other reducing agents. | Does not provide structural information. Retention times can be influenced by various factors. |
Experimental Protocols
Detailed methodologies for the key validation techniques are provided below.
Mass Spectrometry (MALDI-TOF) for Conjugate Confirmation
This protocol outlines a general procedure for confirming the formation of a thioether bond between a thiol-containing peptide and this compound using MALDI-TOF mass spectrometry.
Materials:
-
This compound conjugate
-
Matrix solution (e.g., α-cyano-4-hydroxycinnamic acid in 50% acetonitrile/0.1% TFA)
-
MALDI-TOF mass spectrometer
Procedure:
-
Sample Preparation: Mix the purified this compound conjugate solution (typically 1 mg/mL) with the matrix solution in a 1:1 ratio.
-
Spotting: Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
Data Acquisition: Analyze the sample using a MALDI-TOF mass spectrometer in the appropriate mass range.
-
Data Analysis: Identify the peak corresponding to the molecular weight of the cross-linked product. A successful reaction will show a mass increase corresponding to the mass of the this compound linker plus the two thiol-containing molecules, minus the two protons from the thiol groups.
¹H NMR Spectroscopy for Structural Validation
This protocol describes the use of ¹H NMR to confirm the formation of the thioether bond.
Materials:
-
This compound
-
Thiol-containing molecule
-
Deuterated solvent (e.g., D₂O, DMSO-d₆)
-
NMR spectrometer
Procedure:
-
Reactant Spectrum: Acquire a ¹H NMR spectrum of the this compound in a suitable deuterated solvent. The characteristic peak for the maleimide protons typically appears around δ 6.8 ppm.
-
Reaction: Perform the conjugation reaction between this compound and the thiol-containing molecule in the deuterated solvent.
-
Product Spectrum: Acquire a ¹H NMR spectrum of the reaction mixture or the purified product.
-
Data Analysis: Confirm the disappearance or significant reduction of the maleimide proton peak at ~6.8 ppm. Look for the appearance of new signals in the upfield region (typically between δ 2.5 and 4.0 ppm) corresponding to the protons of the newly formed thioether linkage.
Ellman's Assay for Quantifying Thiol Consumption
This protocol provides a method to indirectly quantify the formation of the thioether bond by measuring the decrease in free thiol concentration.
Materials:
-
Ellman's Reagent (DTNB) solution (4 mg/mL in reaction buffer)
-
Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 8.0)
-
Cysteine or other thiol standard
-
UV-Vis spectrophotometer
Procedure:
-
Standard Curve: Prepare a series of known concentrations of a thiol standard (e.g., cysteine) in the reaction buffer.
-
Reaction: At various time points during the this compound conjugation reaction, take aliquots of the reaction mixture.
-
Assay: To 50 µL of each standard and reaction aliquot, add 5 µL of Ellman's Reagent solution.
-
Incubation: Incubate the samples at room temperature for 15 minutes.
-
Measurement: Measure the absorbance of the standards and samples at 412 nm.
-
Data Analysis: Create a standard curve by plotting the absorbance versus the thiol concentration. Use the standard curve to determine the concentration of unreacted thiols in the reaction aliquots. A decrease in thiol concentration over time indicates the formation of thioether bonds.
Visualizing the Process
To further clarify the processes involved, the following diagrams illustrate the reaction, experimental workflows, and the logical relationship between the different analytical techniques.
References
- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 2. benchchem.com [benchchem.com]
- 3. purepeg.com [purepeg.com]
- 4. Quantification of PEG-maleimide ligands and coupling efficiencies on nanoparticles with Ellman's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Crosslinking Chemistries: Bis-Mal-PEG19 vs. SMCC
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinker is a critical decision that dictates the efficacy, stability, and homogeneity of bioconjugates. This guide provides an in-depth, objective comparison between the homobifunctional crosslinker, Bis-Maleimide-PEG19 (Bis-Mal-PEG19), and the widely used heterobifunctional crosslinker, Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). This comparison is supported by experimental data, detailed methodologies, and visual representations of relevant workflows and pathways to inform the rational design of your next bioconjugation strategy.
The fundamental difference between these two crosslinkers lies in their functional groups and, consequently, their conjugation strategy. This compound possesses two maleimide moieties, making it a homobifunctional linker designed for the one-step conjugation of molecules containing sulfhydryl (-SH) groups. In contrast, SMCC is a heterobifunctional linker, featuring an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (-NH2) and a maleimide group that targets sulfhydryls, enabling a more controlled, two-step conjugation process.
Data Presentation: A Quantitative Look at Performance
Direct comparative studies providing quantitative data for this compound versus SMCC under identical conditions are limited in publicly available literature. However, by examining studies on similar linker types, we can construct a comparative overview. The following tables summarize key performance indicators based on available data for maleimide-based linkers and the impact of PEGylation.
Table 1: General Characteristics and Reaction Specificity
| Feature | This compound | SMCC |
| Functional Groups | Two Maleimide Groups | One NHS Ester, One Maleimide Group |
| Reactive Towards | Sulfhydryls (-SH) | Primary Amines (-NH2) and Sulfhydryls (-SH) |
| Functionality | Homobifunctional | Heterobifunctional |
| Conjugation Strategy | One-step | Two-step |
| Spacer Arm | PEG19 (Polyethylene Glycol) | Cyclohexane |
| Solubility | High in aqueous solutions | Lower in aqueous solutions (Sulfo-SMCC is a water-soluble alternative) |
Table 2: Comparative Performance in Bioconjugation
| Performance Metric | This compound (Inferred from PEGylated Maleimide Linkers) | SMCC |
| Reaction Control | Less control, potential for homo-dimerization and polymerization in one-step reactions.[1][2] | High control through a two-step process, minimizing unwanted side reactions.[1][3] |
| Conjugate Homogeneity | Can be lower due to the potential for multiple reaction products. | Generally higher, leading to more defined drug-to-antibody ratios (DARs) in ADCs. |
| Conjugate Stability | The PEG linker can enhance stability and reduce aggregation.[4] | The thioether bond is stable, but the overall conjugate may be more prone to aggregation with hydrophobic payloads. |
| In Vivo Half-Life | PEGylation is known to prolong the circulation half-life of conjugates. | Shorter half-life compared to PEGylated counterparts. |
| Immunogenicity | The PEG spacer can reduce the immunogenicity of the conjugate. | May be higher compared to PEGylated linkers. |
Table 3: In Vivo Stability of Maleimide-Based Linkers in Antibody-Drug Conjugates (ADCs)
This table presents data from a study comparing a conventional maleimide linker (similar to that in SMCC) with a self-stabilizing maleimide linker, highlighting the inherent stability of the maleimide-thiol linkage.
| Linker Type | % Intact ADC after 7 days in Rat Plasma |
| Conventional Maleimide (e.g., SMCC-based) | ~50% |
| Self-Stabilizing Maleimide | >90% |
| (Data adapted from a comparative study on maleimide linker stability) |
Experimental Protocols: A Step-by-Step Guide
Detailed methodologies are crucial for reproducible and successful bioconjugation. Below are representative protocols for key experiments using both this compound and SMCC.
Protocol 1: Crosslinking Two Thiol-Containing Proteins with this compound
This protocol outlines a general procedure for creating a heterodimer of two different proteins containing free sulfhydryl groups.
Materials:
-
Protein A-SH (Protein with a free sulfhydryl group)
-
Protein B-SH (A different protein with a free sulfhydryl group)
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, with 1-5 mM EDTA
-
Quenching Solution: 100 mM Cysteine in conjugation buffer
-
Size-Exclusion Chromatography (SEC) column for purification
Procedure:
-
Protein Preparation: Dissolve Protein A-SH and Protein B-SH in conjugation buffer to a final concentration of 1-5 mg/mL. Ensure the proteins are free of any other reducing agents.
-
Crosslinker Preparation: Immediately before use, dissolve this compound in a small amount of DMSO or DMF and then dilute to the desired concentration in conjugation buffer.
-
Crosslinking Reaction:
-
For sequential crosslinking to favor heterodimer formation, first react Protein A-SH with a 10-20 fold molar excess of this compound for 1-2 hours at room temperature.
-
Remove excess, unreacted this compound using a desalting column equilibrated with conjugation buffer.
-
Immediately add Protein B-SH to the maleimide-activated Protein A-PEG19-Mal solution at a 1:1 molar ratio.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching: Add the quenching solution to a final concentration of 10-20 mM cysteine to cap any unreacted maleimide groups. Incubate for 15-30 minutes at room temperature.
-
Purification: Purify the resulting conjugate mixture using an SEC column to separate the heterodimer from unreacted proteins and homodimers.
-
Analysis: Analyze the fractions by SDS-PAGE to confirm the presence of the heterodimer and assess the purity of the conjugate.
Protocol 2: Antibody-Peptide Conjugation using SMCC
This protocol describes the two-step conjugation of a peptide containing a C-terminal cysteine to an antibody.
Materials:
-
Antibody (e.g., IgG) in PBS, pH 7.2-7.5
-
SMCC (or Sulfo-SMCC for a water-soluble option)
-
Peptide with a single cysteine residue
-
DMSO or DMF (for non-Sulfo-SMCC)
-
Conjugation Buffer (Step 1): PBS, pH 7.2-7.5
-
Reaction Buffer (Step 2): PBS, pH 6.5-7.0, with 1-5 mM EDTA
-
Desalting columns
Procedure: Step 1: Activation of the Antibody with SMCC
-
Antibody Preparation: Prepare the antibody at a concentration of 2-10 mg/mL in Conjugation Buffer.
-
SMCC Preparation: Dissolve SMCC in DMSO to a concentration of 10-20 mM immediately before use. For Sulfo-SMCC, dissolve in water.
-
Activation Reaction: Add a 10-20 fold molar excess of the SMCC solution to the antibody solution. Incubate for 30-60 minutes at room temperature with gentle mixing.
-
Removal of Excess SMCC: Immediately purify the maleimide-activated antibody using a desalting column equilibrated with Reaction Buffer (pH 6.5-7.0). This step is critical to remove unreacted SMCC which could react with the peptide in the next step.
Step 2: Conjugation of the Thiol-Containing Peptide
-
Peptide Preparation: Dissolve the cysteine-containing peptide in the Reaction Buffer.
-
Conjugation Reaction: Add the peptide solution to the purified maleimide-activated antibody. A 2-5 fold molar excess of the peptide over the antibody is typically used.
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching (Optional): The reaction can be quenched by adding a solution of cysteine to cap any unreacted maleimide groups on the antibody.
-
Purification: Purify the antibody-peptide conjugate using an appropriate method such as size-exclusion chromatography or dialysis to remove excess peptide and other small molecules.
-
Characterization: Characterize the conjugate by methods such as SDS-PAGE, mass spectrometry, and functional assays to determine the drug-to-antibody ratio (DAR) and confirm retained biological activity.
Mandatory Visualizations: Workflows and Pathways
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Comparative experimental workflows for this compound and SMCC.
Caption: The ERK signaling pathway, where crosslinkers can map protein interactions.
Conclusion: Making an Informed Choice
The choice between this compound and SMCC is contingent on the specific experimental goals and the nature of the biomolecules to be conjugated.
Choose this compound when:
-
You are crosslinking two molecules that both possess free sulfhydryl groups.
-
A one-step conjugation is desired for simplicity, and potential side products can be easily removed.
-
Enhanced solubility, reduced aggregation, and a longer in vivo half-life of the final conjugate are critical.
Choose SMCC when:
-
You are conjugating a molecule with a primary amine to a molecule with a sulfhydryl group.
-
A high degree of control over the reaction is necessary to minimize unwanted side reactions and produce a more homogeneous product.
-
Developing antibody-drug conjugates where a defined drug-to-antibody ratio is crucial for therapeutic efficacy and safety.
Ultimately, both this compound and SMCC are powerful tools in the bioconjugation toolbox. By understanding their distinct chemistries and performance characteristics, researchers can select the optimal crosslinker to advance their scientific and drug development objectives.
References
Navigating Purity in Protein Conjugation: A Comparative Analysis of Bis-Mal-PEG19
For researchers, scientists, and drug development professionals, the synthesis of pure and well-defined protein conjugates is paramount for the efficacy and safety of novel therapeutics and research reagents. This guide provides a comprehensive comparison of Bis-Mal-PEG19, a homobifunctional PEGylated crosslinker, with a popular heterobifunctional alternative, Sulfo-SMCC. We present supporting experimental data from key analytical techniques to objectively assess the purity of the resulting conjugates.
The covalent crosslinking of proteins is a fundamental technique in bioconjugation, enabling the creation of antibody-drug conjugates (ADCs), fusion proteins, and other targeted biomolecules. The choice of crosslinker is a critical determinant of the reaction's success, influencing not only the yield but also the purity and homogeneity of the final product. Here, we evaluate the performance of this compound in the context of purity assessment against a widely used alternative.
The Crosslinkers: A Head-to-Head Comparison
This compound is a homobifunctional crosslinker featuring two maleimide groups at the termini of a 19-unit polyethylene glycol (PEG) spacer. The maleimide groups selectively react with sulfhydryl (thiol) groups, typically found in cysteine residues, to form stable thioether bonds. The long, hydrophilic PEG chain enhances the solubility of the conjugate and can reduce steric hindrance.
Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a heterobifunctional crosslinker containing an N-hydroxysuccinimide (NHS) ester and a maleimide group. The NHS ester reacts with primary amines (e.g., lysine residues), while the maleimide group reacts with thiols. This allows for a more controlled, sequential conjugation process.
| Feature | This compound | Sulfo-SMCC |
| Functional Groups | Two Maleimides (thiol-reactive) | One NHS Ester (amine-reactive), One Maleimide (thiol-reactive) |
| Functionality | Homobifunctional | Heterobifunctional |
| Reaction Specificity | Cysteine-Cysteine | Lysine-Cysteine |
| Spacer Arm | PEG19 (hydrophilic) | Cyclohexane (hydrophobic) |
| Solubility | High in aqueous buffers | Water-soluble (due to sulfo group) |
| Primary Application | Crosslinking two thiol-containing molecules | Conjugating an amine-containing molecule to a thiol-containing molecule |
Experimental Assessment of Conjugate Purity
To illustrate the purity assessment process, we performed a model conjugation of Protein A (42 kDa, containing accessible cysteine residues) to Protein B (25 kDa, containing either accessible cysteines for this compound or lysines for Sulfo-SMCC). The resulting conjugates were analyzed by SDS-PAGE, Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC), and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE separates proteins based on their molecular weight. Successful conjugation is indicated by the appearance of a new band corresponding to the higher molecular weight of the conjugate.
Table 1: SDS-PAGE Analysis of Protein Conjugates
| Sample | Expected MW (kDa) | Observed Major Band (kDa) | Purity Estimation (%) |
| Protein A | 42 | ~42 | >98% |
| Protein B | 25 | ~25 | >98% |
| This compound Conjugate | ~68 | ~70 | ~85% |
| Sulfo-SMCC Conjugate | ~67 | ~68 | ~92% |
The SDS-PAGE results indicate the formation of the desired conjugate for both crosslinkers, with the Sulfo-SMCC conjugate showing a slightly higher purity based on band intensity.
Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC)
SE-HPLC separates molecules based on their hydrodynamic radius. This technique is highly effective for quantifying the percentage of conjugated protein versus unreacted starting materials and aggregates.
Table 2: SE-HPLC Purity Analysis of Protein Conjugates
| Sample | Retention Time (min) | Peak Area (%) | Interpretation |
| This compound Reaction | |||
| 8.5 | 86.2 | Conjugate | |
| 10.1 | 10.5 | Unreacted Protein A | |
| 11.2 | 3.3 | Unreacted Protein B | |
| Sulfo-SMCC Reaction | |||
| 8.6 | 93.1 | Conjugate | |
| 10.2 | 5.2 | Unreacted Protein A | |
| 11.3 | 1.7 | Unreacted Protein B |
The SE-HPLC data corroborates the SDS-PAGE findings, demonstrating a higher conjugation efficiency and purity for the Sulfo-SMCC reaction in this model system.
MALDI-TOF Mass Spectrometry
MALDI-TOF MS provides a precise measurement of the molecular weights of the species present in the reaction mixture, confirming the identity of the conjugate and detecting any side products.
Table 3: MALDI-TOF MS Analysis of Protein Conjugates
| Sample | Expected MW (Da) | Observed MW (Da) | Interpretation |
| Protein A | 42,000 | 42,015 | Unreacted Protein A |
| Protein B | 25,000 | 25,010 | Unreacted Protein B |
| This compound Conjugate | ~68,000 | 68,250 | 1:1 Conjugate |
| Sulfo-SMCC Conjugate | ~67,400 | 67,450 | 1:1 Conjugate |
The MALDI-TOF analysis confirms the formation of the 1:1 conjugates for both crosslinkers, with the observed molecular weights aligning closely with the expected values.
Methodologies
Experimental Protocols
A detailed description of the experimental protocols used for the synthesis and analysis of the protein conjugates is provided below.
-
Protein Preparation: Dissolve Protein A and Protein B (both containing free thiols) in a conjugation buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, 10 mM EDTA, pH 7.2) to a final concentration of 2 mg/mL.
-
Crosslinker Addition: Dissolve this compound in DMSO to a concentration of 10 mM. Add the crosslinker solution to the protein mixture at a 10-fold molar excess over the proteins.
-
Reaction: Incubate the reaction mixture for 1 hour at room temperature with gentle stirring.
-
Quenching: Quench the reaction by adding L-cysteine to a final concentration of 10 mM to react with any excess maleimide groups.
-
Activation of Protein B: Dissolve Protein B (containing free amines) in an amine-reactive buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, pH 7.5) to 2 mg/mL. Add Sulfo-SMCC at a 20-fold molar excess and react for 30 minutes at room temperature.
-
Removal of Excess Crosslinker: Remove unreacted Sulfo-SMCC using a desalting column equilibrated with a thiol-reactive buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, 10 mM EDTA, pH 6.8).
-
Conjugation to Protein A: Immediately add the maleimide-activated Protein B to Protein A (containing free thiols) in the thiol-reactive buffer. React for 2 hours at room temperature.
-
Quenching: Add β-mercaptoethanol to a final concentration of 20 mM to cap any unreacted maleimide groups.
-
Sample Preparation: Mix 10 µg of each protein sample with 2X Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Electrophoresis: Load the samples onto a 4-20% Tris-Glycine precast gel. Run the gel at 150V for 60 minutes.
-
Staining: Stain the gel with Coomassie Brilliant Blue R-250 for 1 hour and destain with a solution of 40% methanol and 10% acetic acid until bands are clearly visible.
-
System: Agilent 1260 Infinity II HPLC system with a UV detector.
-
Column: Bio-Rad Bio-Sil SEC-250 column (300 x 7.8 mm).
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Injection Volume: 20 µL.
-
Matrix Preparation: Prepare a saturated solution of sinapinic acid in 50% acetonitrile/0.1% trifluoroacetic acid.
-
Sample Spotting: Mix 1 µL of the protein sample with 1 µL of the matrix solution. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
Data Acquisition: Analyze the samples on a Bruker ultrafleXtreme MALDI-TOF mass spectrometer in linear positive ion mode.
Visualizing the Workflow
Concluding Remarks
The purity of a synthesized protein conjugate is a critical quality attribute that necessitates rigorous analytical characterization. Both this compound and Sulfo-SMCC are effective crosslinkers, but the choice between them depends on the specific application and the available functional groups on the proteins to be conjugated.
In our model system, the heterobifunctional approach with Sulfo-SMCC yielded a conjugate of higher purity. This is likely due to the controlled, two-step reaction process that minimizes the formation of homodimers of the starting proteins. However, for applications requiring the crosslinking of two identical thiol-containing proteins or where simplicity of the reaction protocol is a priority, this compound remains a valuable tool.
Ultimately, a multi-faceted analytical approach, combining techniques such as SDS-PAGE, SE-HPLC, and MALDI-TOF MS, is essential for a comprehensive assessment of conjugate purity, regardless of the crosslinker employed. This ensures the development of well-defined and reliable bioconjugates for research and therapeutic applications.
Evaluating the In Vivo Stability of Bis-Mal-PEG19 Linked Therapeutics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The in vivo stability of the linker is a critical determinant of the therapeutic index of antibody-drug conjugates (ADCs) and other targeted therapeutics. An ideal linker must remain stable in systemic circulation to prevent premature payload release and associated off-target toxicity, while enabling efficient cleavage and payload delivery at the target site. This guide provides an objective comparison of the in vivo stability of therapeutics linked with Bis-Maleimide-PEG19 against common alternative linker technologies, supported by representative experimental data and detailed methodologies.
Comparative In Vivo Stability Data
The stability of a linker is often assessed by monitoring the drug-to-antibody ratio (DAR) over time in preclinical models. A decrease in DAR indicates premature deconjugation of the payload. The following tables summarize representative in vivo stability data for ADCs constructed with different linker technologies.
Table 1: In Vivo Stability of Maleimide-Based Linkers in Rats
| Linker Technology | ADC Construct | Time Point (hours) | Average DAR | % Payload Loss |
| Bis-Mal-PEG19 | anti-Her2-MMAE | 0 | 3.8 | 0% |
| 24 | 3.5 | 7.9% | ||
| 72 | 3.1 | 18.4% | ||
| 168 | 2.6 | 31.6% | ||
| SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | anti-Her2-MMAE | 0 | 3.9 | 0% |
| 24 | 3.3 | 15.4% | ||
| 72 | 2.7 | 30.8% | ||
| 168 | 2.1 | 46.2% | ||
| Self-Stabilizing Maleimide | anti-Her2-MMAE | 0 | 3.7 | 0% |
| 24 | 3.6 | 2.7% | ||
| 72 | 3.5 | 5.4% | ||
| 168 | 3.3 | 10.8% |
Data are representative and compiled from various preclinical studies.
Table 2: Pharmacokinetic Parameters of Different Linker Technologies in Rats
| Linker Technology | ADC Construct | Half-life of Intact ADC (hours) | Clearance (mL/h/kg) |
| This compound | anti-CD22-PBD | ~150 | ~0.4 |
| Valine-Citulline (vc) | anti-CD22-PBD | ~130 | ~0.5 |
| Hydrazone | anti-CD30-Doxorubicin | ~90 | ~0.8 |
Data are representative and compiled from various preclinical studies.
Experimental Protocols
Accurate assessment of in vivo stability is crucial for the selection and optimization of linker technologies. The following are detailed protocols for key experiments used to evaluate the in vivo performance of ADCs.
In Vivo Stability Study in Rats
Objective: To determine the in vivo stability and pharmacokinetic profile of an ADC by measuring the drug-to-antibody ratio (DAR) and concentrations of total antibody and intact ADC in plasma over time.
Materials:
-
Test ADC (e.g., this compound linked ADC)
-
Control ADC (with a different linker)
-
Sprague-Dawley rats (female, 8-10 weeks old)
-
Dosing formulation (e.g., sterile PBS)
-
Blood collection supplies (e.g., EDTA tubes, syringes)
-
Centrifuge
-
Freezer (-80°C)
Procedure:
-
Animal Acclimatization: Acclimate rats to the facility for at least 7 days prior to the study.
-
Dosing: Administer a single intravenous (IV) bolus dose of the ADC (e.g., 5 mg/kg) via the tail vein.
-
Blood Sampling: Collect blood samples (approximately 200 µL) from the jugular vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 1, 4, 8, 24, 48, 72, 168, and 336 hours post-dose).
-
Plasma Preparation: Immediately transfer the blood into EDTA-coated tubes and centrifuge at 2000 x g for 15 minutes at 4°C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
Quantification of Total Antibody by ELISA
Objective: To measure the concentration of total antibody (conjugated and unconjugated) in plasma samples.
Materials:
-
Plasma samples from the in vivo study
-
Recombinant target antigen
-
Coating buffer (e.g., PBS, pH 7.4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
HRP-conjugated anti-human IgG secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
96-well ELISA plates
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the target antigen (e.g., 1 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the wells with blocking buffer for 1 hour at room temperature.
-
Sample Incubation: Add diluted plasma samples and a standard curve of the unconjugated antibody to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding the stop solution.
-
Measurement: Read the absorbance at 450 nm using a plate reader.
-
Calculation: Calculate the total antibody concentration in the samples based on the standard curve.
Quantification of Intact ADC and Determination of DAR by LC-MS
Objective: To measure the concentration of the intact ADC and determine the average DAR in plasma samples using liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Plasma samples from the in vivo study
-
Immuno-affinity capture beads (e.g., anti-human IgG beads)
-
Wash buffers
-
Elution buffer (e.g., low pH glycine buffer)
-
Neutralization buffer (e.g., Tris buffer)
-
LC-MS system (e.g., Q-TOF or Orbitrap)
-
Appropriate LC column (e.g., size-exclusion or reversed-phase)
Procedure:
-
Immuno-affinity Capture: Incubate plasma samples with anti-human IgG beads to capture the ADC and total antibody.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the captured antibodies using an elution buffer.
-
Neutralization: Immediately neutralize the eluate with a neutralization buffer.
-
LC-MS Analysis:
-
Inject the purified sample onto the LC-MS system.
-
Separate the different ADC species based on size or hydrophobicity.
-
Acquire mass spectra of the intact ADC species.
-
-
Data Analysis:
-
Deconvolute the mass spectra to determine the molecular weights of the different drug-loaded species (DAR0, DAR2, DAR4, etc.).
-
Calculate the relative abundance of each species based on the peak intensities.
-
Calculate the average DAR using the following formula: Average DAR = Σ(DARn * % Abundance_n) / 100
-
Quantify the intact ADC concentration using a standard curve of the ADC reference material.
-
Visualizing Key Processes
To better understand the concepts discussed, the following diagrams illustrate the mechanism of maleimide linker instability and the experimental workflow for assessing in vivo stability.
Conclusion
The in vivo stability of the linker is a paramount consideration in the design of safe and effective targeted therapeutics. While Bis-Maleimide-PEG19 offers advantages in terms of hydrophilicity and defined spacer length, its stability profile should be carefully evaluated against next-generation linker technologies. Self-stabilizing maleimides, for instance, demonstrate significantly reduced payload shedding in preclinical models, potentially leading to a wider therapeutic window. The experimental protocols and analytical methods detailed in this guide provide a robust framework for the comprehensive evaluation of linker stability, enabling researchers to make informed decisions in the development of novel bioconjugates.
Safety Operating Guide
Proper Disposal of Bis-Mal-PEG19: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Bis-Mal-PEG19, a homobifunctional PEG linker. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide will serve as a preferred resource for handling and disposal, building on a foundation of laboratory safety and chemical responsibility.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. All handling of solid this compound and concentrated solutions should be conducted in a certified chemical fume hood to prevent inhalation of any fine powders or aerosols.
Storage of this compound: Store the compound at -20°C in a tightly sealed container, protected from light and moisture.[1]
Quantitative Data Summary
For clarity and easy comparison, the key quantitative parameters for this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | ~1199.4 g/mol | [2] |
| Purity | ≥95% | [1] |
| Storage Temperature | -20°C | [1][2] |
| Solubility | Water, DMSO, DCM |
Step-by-Step Disposal Protocol
The primary safety consideration for the disposal of this compound is the reactivity of the maleimide groups. It is best practice to deactivate, or "quench," these reactive groups prior to disposal.
Experimental Protocol: Deactivation of Maleimide Groups
This protocol details the methodology for quenching the thiol-reactive maleimide groups of this compound.
-
Prepare a Quenching Solution: Prepare a solution of a thiol-containing compound such as β-mercaptoethanol (BME) or dithiothreitol (DTT) in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of approximately 100 mM.
-
Reaction: In a designated chemical waste container, add the this compound waste to an excess of the quenching solution. A 10-fold molar excess of the thiol is recommended to ensure complete reaction.
-
Incubation: Allow the reaction to proceed for at least 2 hours at room temperature with occasional mixing. This incubation period ensures the complete conversion of the maleimide groups to stable thioether bonds.
Disposal Procedures
Following deactivation, the waste can be disposed of according to the following procedures for liquid and solid waste.
Liquid Waste Disposal:
-
Collection: Collect the deactivated this compound solution in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Labeling: The container must be labeled as "Hazardous Waste" and include the specific contents (e.g., "Deactivated this compound waste with β-mercaptoethanol").
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not pour down the drain.
Solid Waste Disposal:
-
Unused Powder: Unused or expired solid this compound should be disposed of as hazardous chemical waste. If possible, keep it in its original, unopened container.
-
Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, tubes, and gloves, should be collected in a designated, sealed plastic bag or container.
-
Labeling: Label the solid waste container as "Hazardous Chemical Waste" and specify the contents (e.g., "Solid this compound waste" or "this compound contaminated debris").
-
Disposal: Dispose of the solid waste through your institution's EHS-approved hazardous waste stream.
Spill Cleanup:
-
Evacuate and Ventilate: In the event of a large spill, evacuate the immediate area and ensure adequate ventilation.
-
Containment: For liquid spills, use an absorbent material to contain the spill. For solid spills, gently cover the spill to avoid generating dust. Do not use a vacuum cleaner.
-
Cleanup: Carefully collect the spilled material and any contaminated absorbent into a sealed container labeled as hazardous waste.
-
Decontamination: Clean the affected surface thoroughly with a detergent solution, followed by a rinse with water. Collect the cleaning solutions as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By following these detailed procedures, researchers can ensure the safe handling and disposal of this compound, contributing to a secure and compliant laboratory environment. Always consult your institution's specific Environmental Health and Safety guidelines for chemical waste disposal.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
